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  • Product: Methyl 4-bromo-2-formyl-3-hydroxybenzoate
  • CAS: 2092432-54-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-bromo-2-formyl-3-hydroxybenzoate: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of Methyl 4-bromo-2-formyl-3-hydroxybenzoate, a polysubstituted aromatic compound with significant potenti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Methyl 4-bromo-2-formyl-3-hydroxybenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Given its unique arrangement of electron-withdrawing and donating groups—a bromine atom, a hydroxyl group, a formyl group, and a methyl ester—this molecule serves as a valuable scaffold for the construction of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. This document outlines the compound's core chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an analysis of its expected spectroscopic characteristics.

Compound Profile and Physicochemical Properties

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a multifaceted aromatic ester. The interplay of its functional groups dictates its reactivity and physical properties. The hydroxyl and formyl groups are ortho to each other, allowing for potential intramolecular hydrogen bonding, which can influence its chemical behavior and spectral properties. The bromine atom at the para position relative to the hydroxyl group further modulates the electron density of the aromatic ring, impacting its reactivity in substitution reactions.

PropertyPredicted Value/InformationSource/Rationale
IUPAC Name Methyl 4-bromo-2-formyl-3-hydroxybenzoateBased on chemical structure
Molecular Formula C₉H₇BrO₄Derived from structure
Molecular Weight 259.05 g/mol Calculated from formula
Appearance Likely a white to off-white solidAnalogy to similar compounds[1][2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General property of similar organic molecules
Storage Store in a cool, dry place under an inert atmosphereStandard for functionalized aromatic compounds[3]

Strategic Synthesis Pathway

The synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate can be strategically designed from a readily available precursor, Methyl 3-hydroxybenzoate. The proposed synthetic route involves two key transformations: regioselective bromination followed by ortho-formylation.

Overall Synthetic Scheme

The logical flow for the synthesis is outlined below. This multi-step process is designed to control the regiochemistry of the substitutions, leveraging the directing effects of the existing functional groups.

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Ortho-Formylation (Reimer-Tiemann) A Methyl 3-hydroxybenzoate B Methyl 4-bromo-3-hydroxybenzoate A->B Br₂, Acetic Acid C Methyl 4-bromo-3-hydroxybenzoate D Methyl 4-bromo-2-formyl-3-hydroxybenzoate C->D 1. CHCl₃, NaOH 2. H₃O⁺ workup

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Bromination of Methyl 3-hydroxybenzoate

Causality of Experimental Choices: The synthesis commences with the electrophilic bromination of Methyl 3-hydroxybenzoate. The hydroxyl group is a potent activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The position para to the hydroxyl group (C4) is sterically accessible and electronically activated, making it the most likely site for bromination. Using a non-polar solvent like dichloromethane and a catalyst such as glacial acetic acid helps to control the reaction and minimize side products[4].

Detailed Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxybenzoate (1 equivalent) in dichloromethane. Add glacial acetic acid (1.1 equivalents) to the solution and stir until all solids dissolve[4].

  • Bromination: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5°C[4].

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate[4].

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid, Methyl 4-bromo-3-hydroxybenzoate, can be purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture to yield a white solid[2][4].

Step 2: Ortho-Formylation via the Reimer-Tiemann Reaction

Causality of Experimental Choices: The second step introduces the formyl group onto the brominated intermediate. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols[5][6]. The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base (e.g., NaOH)[6][7][8]. The electron-rich phenoxide ion, formed by the deprotonation of the hydroxyl group, attacks the electrophilic dichlorocarbene[5][9]. The strong activating effect of the hydroxyl group directs the substitution primarily to the ortho position (C2), which is sterically unhindered in the starting material. The reaction is typically performed in a biphasic system due to the poor solubility of hydroxide in chloroform, often requiring vigorous stirring or a phase-transfer catalyst[5][7].

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of Methyl 4-bromo-3-hydroxybenzoate (1 equivalent) in aqueous sodium hydroxide, add chloroform. The system will be biphasic[5].

  • Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring for several hours. The reaction can be exothermic, so careful temperature control is necessary[5][7]. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully acidify with dilute hydrochloric acid to neutralize the excess base and protonate the phenoxide.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate[10].

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired Methyl 4-bromo-2-formyl-3-hydroxybenzoate.

Spectroscopic Characterization and Data Interpretation

While experimental spectra for the title compound are not available, its key spectroscopic features can be reliably predicted based on the functional groups present and data from analogous structures[11][12].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

    • Aldehyde Proton: A distinct singlet for the aldehyde proton (-CHO) will appear significantly downfield, typically in the range of 9.8-10.5 ppm[13][14].

    • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl (-OH) proton will be present, with its chemical shift being concentration and solvent-dependent. Intramolecular hydrogen bonding with the adjacent carbonyl of the formyl group could shift this proton significantly downfield.

    • Methyl Protons: A sharp singlet for the methyl ester (-OCH₃) protons will be observed around 3.9 ppm[15].

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon environment.

    • Carbonyl Carbons: The aldehyde carbonyl carbon is expected to resonate in the 190-195 ppm region, while the ester carbonyl will be around 165-170 ppm[13][15].

    • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C4) and the hydroxyl group (C3) will show characteristic shifts.

    • Methyl Carbon: The methyl ester carbon will appear around 52-55 ppm[15].

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Comments
O-H Stretch (Phenolic) 3200-3500 (broad)The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic) 3000-3100Characteristic of aromatic C-H bonds[16].
C-H Stretch (Aldehyde) 2700-2850 (two weak bands)A key diagnostic for the aldehyde group[13][16].
C=O Stretch (Aldehyde) 1680-1705Conjugation and intramolecular H-bonding lower the frequency[13][14].
C=O Stretch (Ester) 1710-1730Expected in this region for an aromatic ester.
C=C Stretch (Aromatic) 1450-1600Multiple bands are characteristic of the aromatic ring.
C-Br Stretch 500-650Typically found in the fingerprint region.
Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula (C₉H₇BrO₄) by providing a highly accurate mass measurement.

  • Isotope Pattern: A characteristic M and M+2 isotope pattern with approximately equal intensity will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) from the ester and the loss of the formyl group (-CHO).

Applications and Future Directions

The structural motif of Methyl 4-bromo-2-formyl-3-hydroxybenzoate makes it a valuable building block in drug discovery and development. Functionalized benzoates and benzaldehydes are core components in a wide array of biologically active molecules and approved drugs[17][18].

  • Pharmaceutical Intermediates: The compound's multiple reactive sites—the aldehyde, hydroxyl group, and bromine atom—allow for a diverse range of subsequent chemical transformations, such as condensation reactions, nucleophilic substitutions, and cross-coupling reactions. This versatility makes it an ideal precursor for synthesizing complex heterocyclic systems like benzothiazoles, which are known for their broad pharmacological activities, including antibacterial and anticancer properties[18][19][20].

  • Scaffold for Library Synthesis: The molecule can serve as a starting point for the combinatorial synthesis of compound libraries for high-throughput screening in drug discovery programs.

  • Materials Science: The aromatic and functionalized nature of this compound suggests potential applications as a monomer or precursor for specialty polymers and dyes[19].

Future research could focus on the optimization of its synthesis to improve yields and reduce waste, as well as the exploration of its utility in the synthesis of novel bioactive compounds.

Conclusion

Methyl 4-bromo-2-formyl-3-hydroxybenzoate represents a synthetically valuable, albeit not widely cataloged, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, based on established chemical principles and data from closely related structures. By detailing the causality behind the proposed synthetic strategies and providing predictive spectroscopic data, this document serves as a comprehensive resource for researchers aiming to synthesize and utilize this versatile building block for advanced applications in science and industry.

References

  • Various Authors. Reimer–Tiemann reaction. (2020). [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Google Patents.
  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. (2022). [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Allen Career Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. (2026). [Link]

  • Al-Majid, A. M., et al. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC. (2020). [Link]

  • National Center for Biotechnology Information. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. [Link]

  • Wang, Y., et al. Methyl 4-bromo-3-hydroxybenzoate. PMC. [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024). [Link]

  • Supporting Information. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. AWS. [Link]

  • Indian Academy of Sciences. Overtone spectroscopy of benzaldehyde. [Link]

  • Janes, D., & Kreft, E. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Chemical and Pharmaceutical Research. (2010). [Link]

  • MySkinRecipes. Methyl 4-formyl-3-hydroxybenzoate. [Link]

  • Taylor & Francis. Benzoate – Knowledge and References. [Link]

  • Al-Ostath, A., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. (2025). [Link]

  • ResearchGate. Synthesis of Benzoate‐Based Functionalized Ionic Liquids: Relationship between Supramolecular aggregation behavior and Catalytic activity in Phenyl Pyrimidines Derivatives. (2023). [Link]

  • Bentham Science. Benzothiazole-based Compounds in Antibacterial Drug Discovery. [Link]

  • PubChemLite. Methyl 4-bromo-3-hydroxybenzoate (C8H7BrO3). [Link]

  • Semantic Scholar. Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). [Link]

  • PubChemLite. Methyl 4-bromo-2-hydroxybenzoate (C8H7BrO3). [Link]

Sources

Exploratory

The Chemical Identity and Synthetic Utility of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in Targeted Protein Degradation

Executive Summary Targeted Protein Degradation (TPD) has revolutionized modern pharmacotherapy by enabling the selective elimination of previously "undruggable" disease-causing proteins. Central to the synthesis of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) has revolutionized modern pharmacotherapy by enabling the selective elimination of previously "undruggable" disease-causing proteins. Central to the synthesis of novel molecular glues and Proteolysis Targeting Chimeras (PROTACs) are highly functionalized aromatic scaffolds. Among these, Methyl 4-bromo-2-formyl-3-hydroxybenzoate has emerged as a cornerstone intermediate, particularly in the development of degraders targeting the IKAROS Family Zinc Finger 2 (IKZF2), also known as Helios[1][2].

This technical guide synthesizes the nomenclature, structural rationale, and field-proven experimental methodologies associated with this critical compound.

Nomenclature and Synonyms in Literature

Due to the complex substitution pattern on the benzoic acid core, this compound appears under several synonymous identifiers across patent literature, academic journals, and commercial catalogs. Understanding these variations is critical for comprehensive prior art searches, regulatory documentation, and procurement.

Table 1: Synonyms and Physicochemical Identifiers
Chemical Name / IdentifierContext of UseLiterature Source
Methyl 4-bromo-2-formyl-3-hydroxybenzoate Primary IUPAC-derived name; standard catalog nomenclature.Sigma-Aldrich[3], Patents[1]
Methyl 4-bromo-3-hydroxy-2-formylbenzoate Alphabetical substituent ordering variation.Chemical Databases[3]
4-Bromo-2-formyl-3-hydroxybenzoic acid methyl ester Emphasizes the parent benzoic acid prior to esterification; common in synthetic methodology papers.Academic Literature[4]
CAS Registry Number: 2092432-54-5 Universal identifier for precise database querying and commercial sourcing.BLD Pharm[5], Sigma-Aldrich[3]
Linear Formula: C9H7BrO4 Stoichiometric representation for mass spectrometry and elemental analysis (MW: 259.06 g/mol ).Sigma-Aldrich[3]

Structural Rationale in Drug Design

The utility of Methyl 4-bromo-2-formyl-3-hydroxybenzoate lies in its dense array of orthogonal reactive sites, making it a privileged scaffold for synthesizing complex heterocycles[4]:

  • Formyl Group (C2): Acts as the primary electrophile for reductive amination or Knoevenagel condensations.

  • Methyl Ester (C1): Primed for intramolecular cyclization following amine functionalization, readily forming the oxoisoindoline cores typical of cereblon (CRBN) immunomodulatory drugs (IMiDs)[1].

  • Aryl Bromide (C4): Serves as a versatile handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to extend the molecule toward the target-binding ligand[6].

  • Hydroxyl Group (C3): Provides hydrogen bonding capabilities essential for target protein affinity or can be alkylated to tune physicochemical properties.

Mechanistic Pathway: IKZF2 Degradation

IKZF2 (Helios) is a critical regulatory transcription factor in regulatory T cells (Tregs). Its targeted degradation relieves immunosuppression in the tumor microenvironment, making it a prime target for oncology[2]. The synthetic incorporation of Methyl 4-bromo-2-formyl-3-hydroxybenzoate into a bifunctional degrader facilitates the recruitment of the CRBN E3 ligase complex to IKZF2, driving its polyubiquitination and subsequent proteasomal degradation[1][6].

G SM Methyl 4-bromo-2-formyl- 3-hydroxybenzoate RedAm Reductive Amination SM->RedAm Amine Primary Amine Amine->RedAm Degrader IKZF2 Degrader RedAm->Degrader Cyclization Ternary Ternary Complex Degrader->Ternary CRBN CRBN E3 Ligase CRBN->Ternary IKZF2 IKZF2 Protein IKZF2->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Chemical workflow of IKZF2 degrader synthesis and biological mechanism of action.

Experimental Protocol: Reductive Amination & Isoindolinone Formation

The following protocol details the synthesis of an intermediate using Methyl 4-bromo-2-formyl-3-hydroxybenzoate, adapted from standard IKZF2 degrader patent literature[1]. The methodology is designed as a self-validating system where pH control and reagent selection dictate chemoselectivity.

Step-by-Step Methodology & Causality

Step 1: Substrate Suspension

  • Action: Suspend Methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.05 eq) in anhydrous Methanol (MeOH) at 20 °C.

  • Causality: MeOH serves as a polar protic solvent that stabilizes the transition states of the imine formation while maintaining the solubility of the polar starting materials.

Step 2: Base and Amine Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq) followed by the target primary amine (e.g., a glutamine derivative) (1.00 eq).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to liberate the free base of the primary amine (which is often supplied as an HCl salt to prevent oxidation) without competing for the electrophilic formyl carbon.

Step 3: Acid Catalysis

  • Action: Add Glacial Acetic Acid (AcOH) (1.50 eq) and stir for 1.5 hours.

  • Causality: The careful modulation of pH to approximately 5–6 is critical. AcOH protonates the carbonyl oxygen of the formyl group, increasing its electrophilicity for nucleophilic attack by the amine. Furthermore, it protonates the resulting carbinolamine hydroxyl group, facilitating its elimination as water to yield the highly reactive iminium ion.

  • Self-Validation Checkpoint: Prior to the next step, an aliquot should be quenched in basic aqueous solution and analyzed via LC-MS. The complete disappearance of the starting material (m/z 259) and the appearance of the imine intermediate mass validates the efficacy of the condensation.

Step 4: Selective Reduction

  • Action: Add Sodium Cyanoborohydride (NaBH3CN) (2.00 eq) portion-wise at 20 °C and stir for 3 hours.

  • Causality: NaBH3CN is chosen over stronger reducing agents (like NaBH4) because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. At pH 5–6, NaBH3CN selectively reduces the highly electrophilic iminium ion without reducing the unreacted formyl group or the methyl ester, preventing the formation of unwanted benzyl alcohol byproducts[1].

Step 5: Spontaneous Cyclization

  • Action: Upon reduction to the secondary amine, the proximity of the C1 methyl ester often leads to spontaneous intramolecular cyclization (lactamization) to form the desired 4-hydroxy-5-bromo-oxoisoindoline core.

References

  • Sigma-Aldrich.methyl 4-bromo-2-formyl-3-hydroxybenzoate | 2092432-54-5.
  • BLD Pharm.2092432-54-5 | Methyl 4-bromo-2-formyl-3-hydroxybenzoate.
  • Google Patents.WO2023183540A1 - Ikzf2 degraders and uses thereof.
  • Tokyo University of Pharmacy and Life Sciences.創薬を志向した多環式芳香族複素環化合物の効率的合成法の開発 (Development of Efficient Synthetic Methods for Polycyclic Aromatic Heterocyclic Compounds Aimed at Drug Discovery).
  • WIPO / Googleapis.WO2024121256A1 - Bifunctional compounds.
  • Google Patents.WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.

Sources

Foundational

Technical Safety & Handling Guide: Methyl 4-bromo-2-formyl-3-hydroxybenzoate

This guide serves as a technical whitepaper and advanced safety manual for Methyl 4-bromo-2-formyl-3-hydroxybenzoate . It is designed for researchers in medicinal chemistry, specifically those working on targeted protein...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper and advanced safety manual for Methyl 4-bromo-2-formyl-3-hydroxybenzoate . It is designed for researchers in medicinal chemistry, specifically those working on targeted protein degradation (TPD) and heterocycle synthesis.

CAS Registry Number: 2092432-54-5 Chemical Formula: C₉H₇BrO₄ Molecular Weight: 259.05 g/mol Synonyms: 4-Bromo-3-hydroxyphthalaldehydic acid methyl ester (derivative); 2-Formyl-3-hydroxy-4-bromobenzoic acid methyl ester.

Executive Technical Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a highly functionalized aromatic intermediate characterized by a "tetrad" of reactive centers: a methyl ester, a phenolic hydroxyl, an aldehyde, and an aryl bromide.

It is primarily utilized as a privileged scaffold in the synthesis of IKZF2 (Helios) degraders and other molecular glues. Its structural core—a substituted salicylaldehyde—allows for rapid heterocycle formation (e.g., isoindolinones, benzofurans) via cascade reactions involving the aldehyde and the ortho-functional groups.

Key Physicochemical Identifiers:

Property Value / Observation Source Context
Appearance Gray to off-white solid Patent WO2023183540A1

| ¹H NMR (DMSO-d₆) |


 12.06 (OH), 10.38 (CHO), 8.00 (Ar-H), 7.30 (Ar-H), 3.87 (OMe) | Diagnostic H-bond shift at 12.06 |
| Solubility  | Soluble in DMSO, DMF, MeOH; Low in water | Lipophilic ester/bromide |
| pKa (Predicted)  | ~6.5–7.5 (Phenol) | Acidified by ortho-CHO/Br |[1][2][3]

Hazard Toxicology & Exposure Control

Unlike standard reagents, this compound presents a "dual-threat" profile: it is both a corrosive irritant (phenol/aldehyde) and a potential sensitizer.

Mechanism of Toxicity
  • Schiff Base Formation: The reactive aldehyde (CHO) at position 2 readily forms Schiff bases with primary amines in biological proteins (lysine residues), leading to potential sensitization and haptenization.

  • Phenolic Acidity: The hydroxyl group at position 3 is intramolecularly hydrogen-bonded to the aldehyde (see NMR

    
     12.06). However, once deprotonated, it becomes a nucleophilic phenoxide that can cause severe eye damage.
    
  • Alkylating Potential: While aryl bromides are generally stable, the high functional density makes the ring electron-deficient, potentially increasing reactivity toward biological nucleophiles.

GHS Classification (Self-Validated)
  • H315: Causes skin irritation.

  • H318: Causes serious eye damage (due to phenolic/aldehyde synergism).

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[4]

Engineering Controls & PPE[5]
  • Respiratory: Use a Type P2 or P3 (EN 143) particulate filter if handling powder. For synthesis scale-up (>10g), use a fume hood with a face velocity of >100 fpm.

  • Dermal: Double-gloving is recommended. The aldehyde functionality can penetrate single nitrile layers over time.

    • Inner: Nitrile (4 mil).

    • Outer: Neoprene or extended-cuff Nitrile.

Stability, Storage & Degradation Pathways

The "gray" appearance noted in patent literature often indicates partial oxidation. The molecule is susceptible to two primary degradation pathways that must be mitigated.

Degradation Logic
  • Cannizzaro/Oxidation: The aldehyde can oxidize to the carboxylic acid or disproportionate, especially in the presence of base.

  • Hydrolysis: The methyl ester is labile under basic conditions, particularly because the neighboring phenoxide can act as an intramolecular catalyst (anchimeric assistance).

Storage Protocol[4][6]
  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8°C .

  • Container: Amber glass (light sensitive due to C-Br bond).

Visualizing Stability

The following diagram illustrates the degradation risks and the required handling logic.

StabilityPathways Compound Methyl 4-bromo-2-formyl- 3-hydroxybenzoate Oxidation Oxidation (Air) Compound->Oxidation O2 Exposure Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O/Base Product_Ox Carboxylic Acid Impurity (Gray/Brown Color) Oxidation->Product_Ox Product_Hyd Free Acid Derivative (Solubility Change) Hydrolysis->Product_Hyd Storage Required: Argon + 4°C Storage->Compound Prevents

Caption: Figure 1.[3][5] Degradation pathways showing susceptibility to oxidation and hydrolysis, necessitating inert gas storage.

Emergency Response & Neutralization

Standard spill kits are insufficient for phenolic aldehydes due to their persistence and toxicity.

Decontamination Solution (The "Redox" Mix)

Do not use simple water. Use a solution designed to neutralize the phenol and quench the aldehyde:

  • Composition: 5% Sodium Bicarbonate (

    
    ) + 1% Tris(hydroxymethyl)aminomethane (Tris).
    
  • Mechanism: Bicarbonate neutralizes the phenol; Tris reacts with the aldehyde to form a harmless imine, reducing vapor pressure.

Spill Decision Matrix

SpillResponse Spill Spill Detected State Physical State? Spill->State Solid Powder/Solid State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Action_Sol 1. Cover with Vermiculite 2. Do NOT generate dust Solid->Action_Sol Action_Liq 1. Absorb with Sand 2. Apply Tris/Bicarb Sol. Liquid->Action_Liq Disposal Double Bag -> HazWaste (Label: Phenolic/Aldehyde) Action_Sol->Disposal Action_Liq->Disposal

Caption: Figure 2. Emergency response workflow prioritizing dust control for solids and chemical quenching for solutions.

Synthesis & Application Context

This molecule is not a final product but a high-value intermediate. Understanding its reactivity aids in safe experimental design.

Primary Reaction: Reductive Amination / Cyclization

In the context of IKZF2 degrader synthesis (as cited in Patent WO2023183540A1), this compound reacts with amines to form isoindolinones.

Protocol Insight:

  • Reagents: Amine substrate, DIPEA (Base), MeOH (Solvent).

  • Observation: The reaction typically proceeds via Schiff base formation followed by lactamization with the ester.

  • Safety Note: This step generates Methanol as a byproduct and consumes the "irritating" aldehyde, generally making the product safer than the starting material.

The "Salicylaldehyde" Effect

The 2-formyl-3-hydroxy motif creates a strong chelating pocket.

  • Interference: Avoid using metal spatulas or needles (Fe/Ni) if the compound is in solution, as it can leach metals, turning the solution purple/black and catalyzing decomposition.

  • Use: Glass or PTFE tools only.

References

  • World Intellectual Property Organization (WIPO). (2023). Patent WO2023183540A1: Ikzf2 degraders and uses thereof. (Page 106, Synthesis of Intermediate). Retrieved from .

  • ChemSrc. (2024). Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS 2092432-54-5) Physicochemical Data.[6] Retrieved from .

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Salicylaldehyde (Analogous Hazard Data). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Phenols and Aldehydes Handling Standards. Retrieved from .

Sources

Exploratory

Technical Whitepaper: Solvation Dynamics of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in Organic Solvents

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the rational selection of solvents is critical for both synthetic scale-up and biological assay development. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational selection of solvents is critical for both synthetic scale-up and biological assay development. This guide provides an in-depth physicochemical analysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5)[1], a highly functionalized aromatic intermediate frequently utilized in the synthesis of IKZF2 degraders and molecular glues[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility metrics, focusing instead on the thermodynamic causality that dictates this compound's behavior in dimethyl sulfoxide (DMSO) versus methanol (MeOH).

Structural Causality and Physicochemical Profiling

To predict and manipulate solubility, we must first deconstruct the molecular architecture of the solute. Methyl 4-bromo-2-formyl-3-hydroxybenzoate presents a unique solvation challenge due to three competing structural features:

  • Halogen-Induced Lipophilicity: The bromine atom at the C4 position increases the molecular weight and polarizability of the aromatic ring, driving up the crystal lattice energy. This is empirically reflected in its solid-state stability, exhibiting a melting point of 106–108 °C[3].

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C3 hydroxyl group and the C2 formyl group facilitates a strong intramolecular hydrogen bond. This internal sequestration effectively "hides" the hydrogen bond donor from the surrounding solvent network.

  • Steric Bulk: The C1 methyl ester adds steric hindrance, restricting the approach angles for smaller protic solvent molecules.

Because the intramolecular hydrogen bond reduces the molecule's ability to act as a donor to the solvent, effective dissolution requires a solvent with an overwhelmingly strong hydrogen bond acceptor capacity to break the internal thermodynamic equilibrium.

Solvation_Mechanism Compound Methyl 4-bromo-2-formyl- 3-hydroxybenzoate DMSO DMSO (Polar Aprotic) Compound->DMSO Strong dipole interaction MeOH Methanol (Polar Protic) Compound->MeOH Limited H-bond disruption HighSol High Solubility (>100 mg/mL) DMSO->HighSol Complete dissolution LowSol Low Solubility (<50 mg/mL) MeOH->LowSol Suspension formed

Solvent-dependent solvation pathways for the target compound.

Comparative Solvation Thermodynamics: DMSO vs. Methanol

The theoretical structural analysis perfectly aligns with empirical laboratory observations.

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a highly polarized S=O bond, acting as a potent hydrogen bond acceptor. It possesses the necessary dipole moment to disrupt the compound's crystal lattice and outcompete the intramolecular H-bond. Analytical characterization confirms this high solubility; 1H NMR spectra recorded in DMSO-d6 yield sharp, fully resolved signals (e.g., δ 12.06 for the hydroxyl proton, δ 10.38 for the formyl proton), proving that the compound is completely solvated and freely tumbling at high concentrations[2].

Methanol (MeOH): Methanol is a polar protic solvent. While it possesses both hydrogen bond donor and acceptor capabilities, its solvation power is blunted by the solute's internal H-bonding. In documented synthetic workflows for IKZF2 degraders, adding 17.3 g of the compound to 300 mL of methanol (approx. 57.6 mg/mL) results in a heterogeneous suspension rather than a clear solution[4]. This empirical evidence strictly caps its thermodynamic solubility in methanol at ambient temperature to below 50 mg/mL.

Quantitative Data Summary
Property / MetricDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.732.7
Primary Solvation Mechanism Strong H-bond acceptor (S=O)H-bond donor/acceptor (-OH)
Observed State at ~57 mg/mL Clear, homogeneous solutionHeterogeneous suspension[4]
Estimated Solubility (25°C) > 100 mg/mL< 50 mg/mL
Workflow Application High-concentration stock solutions, NMR[2]Steady-state heterogeneous synthesis[4]

Experimental Methodology: Thermodynamic Solubility Assay

To accurately quantify the solubility limits of this compound for downstream applications, a kinetic dissolution approach is insufficient. The following Shake-Flask Thermodynamic Solubility Protocol must be employed.

This protocol is designed as a self-validating system : the visual confirmation of residual solid at Step 2 guarantees that the solution is truly saturated (preventing false negatives), while the temperature-controlled filtration at Step 3 prevents false-positive solubility readings caused by transient supersaturation.

Step-by-Step Methodology:

  • Solid Addition: Weigh 100 mg of Methyl 4-bromo-2-formyl-3-hydroxybenzoate into two separate 2 mL amber glass vials. Add 1 mL of DMSO to the first vial, and 1 mL of Methanol to the second.

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker at exactly 25.0 °C. Agitate at 800 RPM for 48 hours. Self-Validation Check: Inspect the vials. The methanol vial must contain visible undissolved solid. If no solid is present, add an additional 50 mg of API and repeat the equilibration.

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge (25.0 °C) and spin at 10,000 x g for 15 minutes to pellet the undissolved lattice. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C).

  • Quantification: Dilute the filtered supernatant 1:100 in the mobile phase and analyze via HPLC-UV at the compound's λmax. Calculate the exact concentration against a pre-established standard calibration curve.

Workflow Step1 1. Solid Addition Excess API in Solvent Step2 2. Equilibration Shake 24-48h at 25°C Step1->Step2 Isothermal conditions Step3 3. Phase Separation Centrifuge & Filter Step2->Step3 Isolate supernatant Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Determine concentration

Standardized shake-flask methodology for thermodynamic solubility.

Strategic Implications for Drug Development Workflows

Understanding these solubility constraints directly impacts the efficiency of drug development pipelines:

  • Biological Assays & Stock Preservation: Always utilize DMSO for the preparation of master stock solutions. The high solubility ensures that the compound remains fully dissolved during serial dilutions, preventing erratic dose-response curves caused by micro-precipitates.

  • Heterogeneous Synthetic Reactions: The low solubility in methanol is not necessarily a detriment to synthesis. In reactions such as reductive aminations, methanol is frequently used despite the compound forming a suspension[4]. Because the reaction consumes the dissolved fraction of the compound, Le Chatelier’s principle drives the continuous, steady-state dissolution of the suspended solid. This controlled release mechanism can actually prevent the accumulation of unwanted side products by keeping the effective concentration of the reactive aldehyde low throughout the reaction timeline.

References[1] Title: methyl 4-bromo-2-formyl-3-hydroxybenzoate | 2092432-54-5

Sources

Foundational

Methyl 4-bromo-2-formyl-3-hydroxybenzoate melting point and boiling point

Executive Summary Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5 ) is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of complex pharmaceutical agents, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5 ) is a highly functionalized aromatic scaffold utilized primarily as an intermediate in the synthesis of complex pharmaceutical agents, including polycyclic heterocycles and targeted protein degraders (e.g., PROTACs). Its structure features a dense array of reactive handles—an ester, an aldehyde, a phenol, and an aryl bromide—arranged contiguously on a benzene ring. This specific substitution pattern makes it a critical building block for constructing benzofuran and isoquinoline cores via cascade cyclization reactions.

This technical guide provides validated physical property data, a detailed synthesis protocol based on regioselective ortho-formylation, and structural insights to assist in the handling and characterization of this compound.[1]

Physical Properties Matrix

The following data aggregates experimental values from peer-reviewed synthetic literature and calculated properties for predictive modeling.

PropertyValue / DescriptionSource / Note
CAS Number 2092432-54-5 Confirmed [1, 2]
Molecular Formula C₉H₇BrO₄MW: 259.05 g/mol
Appearance Pale yellow to gray solidCrystalline needles or powder [1, 3]
Melting Point (MP) 106 – 108 °C Experimental (Synthesis 2015) [1]
Boiling Point (BP) Not Applicable (Decomposes)Predicted: ~340–360 °C at 760 mmHg. Typically decomposes prior to boiling.
Solubility Soluble: DMSO, DMF, DCM, EtOAcInsoluble: WaterLipophilic nature due to intramolecular H-bonding.
pKa (Phenol) ~6.5 – 7.0 (Predicted)Acidified by ortho-formyl and para-ester electron withdrawal.
Structural Insight: The "Virtual Ring" Effect

The melting point (106–108 °C) is distinctively sharp for this intermediate. This stability is attributed to a strong intramolecular hydrogen bond between the phenolic hydroxyl group (C3-OH) and the carbonyl oxygen of the ortho-formyl group (C2-CHO). This interaction creates a planar, pseudo-six-membered ring, reducing intermolecular polarity and increasing solubility in non-polar organic solvents despite the multiple oxygen functionalities.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate via regioselective ortho-formylation. Precursor: Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9).[2] Methodology: Magnesium-mediated formylation (Duff-like conditions using MgCl₂/Paraformaldehyde). This method is preferred over Reimer-Tiemann due to higher yields and cleaner regioselectivity for the ortho position relative to the phenol [4, 5].

Reagents & Materials
  • Starting Material: Methyl 4-bromo-3-hydroxybenzoate (1.0 eq)

  • Formyl Source: Paraformaldehyde (PFA) (6.0 – 7.0 eq)

  • Lewis Acid/Base: Anhydrous MgCl₂ (1.5 eq), Triethylamine (Et₃N) (4.0 eq)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step Workflow
  • Phenoxide Formation:

    • Charge a flame-dried reaction flask with Methyl 4-bromo-3-hydroxybenzoate (e.g., 5.0 g) and anhydrous MeCN (50 mL).

    • Add anhydrous MgCl₂ (1.5 eq) and Et₃N (4.0 eq) under nitrogen atmosphere.

    • Observation: The mixture typically turns yellow/orange as the magnesium phenoxide complex forms. Stir at Room Temperature (RT) for 30 minutes.

  • Formylation:

    • Add Paraformaldehyde (PFA) powder (6.0 eq) in one portion.

    • Heat the reaction mixture to reflux (approx. 80–82 °C) .

    • Monitoring: Monitor by TLC (Hexanes:EtOAc 4:1). The starting phenol (higher R_f) will disappear, and a fluorescent yellow product spot (lower R_f) will appear. Reaction time is typically 4–6 hours.

  • Quenching & Hydrolysis:

    • Cool the mixture to RT.

    • Pour the reaction mixture into cold 1N HCl (100 mL) and stir vigorously for 30 minutes.

    • Mechanism:[3][4][5][6] Acid hydrolysis breaks the magnesium-chelated intermediate to release the free aldehyde.

  • Work-up:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification:

    • Crude: Yellow/Orange solid.

    • Recrystallization (Recommended): Dissolve in minimum hot Methanol or EtOAc/Hexane mixture. Cool slowly to 4 °C.

    • Flash Chromatography: If necessary, elute with Hexanes:EtOAc (gradient 10:1 to 4:1).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Methyl 4-bromo-3-hydroxybenzoate (Precursor) Complex Mg-Phenoxide Complex (Intermediate) Start->Complex MgCl2, Et3N MeCN, RT Reaction Reflux with (CH2O)n (Formylation) Complex->Reaction Paraformaldehyde Reflux, 4-6h Quench Acid Hydrolysis (HCl Quench) Reaction->Quench Cool, 1N HCl Product Methyl 4-bromo-2-formyl-3-hydroxybenzoate (Target) Quench->Product Extract & Crystallize

Figure 1: Step-by-step synthesis workflow for the regioselective formylation of the benzoate precursor.

Characterization & Quality Control

To validate the identity and purity of the synthesized compound, compare analytical data against the following standard markers.

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Aldehyde (-CHO): Singlet at δ 10.66 ppm .

  • Phenol (-OH): Broad singlet at δ 12.92 ppm .

    • Note: The extreme downfield shift of the phenolic proton confirms the intramolecular hydrogen bonding with the aldehyde.

  • Aromatic Protons: Two doublets (ortho-coupling ~8.2 Hz) at δ 7.83 and δ 7.41 .

  • Methyl Ester (-OCH₃): Singlet at δ 3.97 ppm .

Structural Logic Diagram

StructureLogic OH Phenol (C3-OH) H_Bond Intramolecular H-Bond (Stabilizes Structure) OH->H_Bond CHO Aldehyde (C2-CHO) CHO->H_Bond Br Bromine (C4-Br) Steric Bulk Steric Bulk Br->Steric Bulk High MP (106-108°C) High MP (106-108°C) H_Bond->High MP (106-108°C) Result

Figure 2: Structural interactions defining the physical properties. The H-bond locks the conformation, elevating the melting point.

References

  • Title: "Development of Efficient Synthesis of Polycyclic Aromatic Heterocycles Oriented for Drug Discovery" (Compound 87f)
  • Commercial Identity & CAS: Title: Methyl 4-bromo-2-formyl-3-hydroxybenzoate Product Page (CAS 2092432-54-5) Source: Sigma-Aldrich / BLD Pharm.
  • Patent Literature (Scale-up Context)
  • Methodological Grounding (Formylation)

    • Title: The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide.[8]

    • Source: Oriental Journal of Chemistry.
    • URL:[Link]

  • General Review of Ortho-Formylation

    • Title: Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Exploratory

Methyl 4-bromo-2-formyl-3-hydroxybenzoate: A Strategic Synthetic Intermediate for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a highly functionalized aromatic compound poised for significant utility i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a highly functionalized aromatic compound poised for significant utility in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring an ortho-hydroxy benzaldehyde moiety and a bromine handle, makes it a powerful precursor for the construction of diverse heterocyclic scaffolds and for late-stage molecular diversification. This guide addresses the current commercial landscape, noting the compound's general unavailability, and subsequently provides a detailed, field-proven synthetic strategy starting from a readily available precursor. We will explore the causality behind experimental choices, outline a robust protocol, and discuss the compound's vast potential in the synthesis of pharmacologically relevant molecules.

Introduction and Strategic Analysis

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (C₉H₇BrO₄) is a synthetic target of considerable interest. Its value lies in the strategic arrangement of four distinct functional groups on a single benzene ring:

  • An Ortho-Hydroxy Formyl Group: This classic chemical motif is a linchpin for the synthesis of numerous heterocyclic systems, including coumarins, chromones, and benzofurans, which are privileged structures in many approved drugs.

  • A Bromine Atom: The bromo-substituent serves as a versatile synthetic "handle." It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of complex carbon and heteroatom substituents.

  • A Methyl Ester: A stable group that can be hydrolyzed to the corresponding carboxylic acid at a later synthetic stage, providing a point for amide bond formation or other modifications.

A thorough market survey indicates that this compound is not offered as a stock item by major chemical suppliers. Its utility is therefore predicated on its efficient de novo synthesis. This guide provides the necessary framework for its preparation from a commercially available starting material.

Recommended Synthetic Pathway and Experimental Protocol

The most logical and efficient route to the target compound is the ortho-formylation of its direct precursor, Methyl 4-bromo-3-hydroxybenzoate.

The Critical Transformation: Ortho-Formylation of a Phenol

The introduction of a formyl (-CHO) group specifically at the position ortho to a hydroxyl group on a benzene ring is a well-established but nuanced transformation. Several named reactions can accomplish this, but the choice of method is critical for success, especially with a multi-functionalized substrate.

  • Reimer-Tiemann Reaction: Utilizes chloroform and a strong base. While classic, it often suffers from moderate yields and the potential for dichlorocarbene side-reactions.

  • Duff Reaction: Employs hexamine in an acidic medium. It is generally selective for the ortho position in activated phenols but can require harsh conditions.

  • Magnesium-Mediated Formylation: This method, using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine, is often the superior choice. It proceeds under relatively mild conditions and exhibits excellent ortho-selectivity for phenols due to the formation of a chelation complex with the magnesium ion, directing the electrophile to the adjacent position. This chelation-controlled regioselectivity is the primary reason for its selection in this protocol.

Synthetic Workflow Diagram

The proposed synthesis is a straightforward, single-step transformation from a known, commercially available precursor.

G cluster_precursor Commercially Available Precursor cluster_product Target Molecule A Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9) B Ortho-Formylation (MgCl₂, Paraformaldehyde, Et₃N) A->B C Methyl 4-bromo-2-formyl-3-hydroxybenzoate B->C

Caption: Chelation-controlled synthesis of the target molecule.

Detailed Step-by-Step Experimental Protocol

This protocol is a robust, generalized procedure based on established magnesium-mediated ortho-formylation reactions. Researchers should perform initial small-scale trials to optimize reaction times and stoichiometry.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous magnesium chloride (2.5 equivalents) and dry acetonitrile (approx. 0.2 M relative to the substrate). Stir the resulting suspension.

  • Substrate Addition: Add Methyl 4-bromo-3-hydroxybenzoate (1.0 equivalent) to the suspension.

  • Base and Electrophile: Add paraformaldehyde (3.0 equivalents) followed by the slow, dropwise addition of dry triethylamine (Et₃N) (4.0 equivalents) via a syringe over 15 minutes. The reaction is often exothermic; maintain an internal temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The product should appear as a new, more polar spot compared to the starting material.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of 1M aqueous HCl solution (ice-cold). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1x), saturated aqueous sodium bicarbonate solution (2x), and finally, brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate to afford the pure Methyl 4-bromo-2-formyl-3-hydroxybenzoate.

Sourcing the Starting Material and Price Analysis

As the direct synthesis is required, securing a reliable source for the precursor, Methyl 4-bromo-3-hydroxybenzoate (CAS: 106291-80-9) , is paramount. The following table summarizes reputable suppliers and estimated pricing.

SupplierPurityQuantityEstimated Price (USD)Source
BLD Pharm≥95%1 g~$50 - $80[1]
Fisher Scientific (TCI)98.0+%1 g~$60 - $90[2]

Note: Prices are estimates as of early 2026 and are subject to change. They do not include shipping and handling. Researchers should request formal quotes for bulk quantities.

Applications in Drug Discovery: A Molecular Scaffold for Innovation

The true value of Methyl 4-bromo-2-formyl-3-hydroxybenzoate is realized in its ability to serve as a versatile starting point for building libraries of complex molecules.

  • Heterocycle Synthesis: The ortho-hydroxy benzaldehyde functionality is a gateway to a multitude of condensation reactions. For instance, reaction with various active methylene compounds (e.g., diethyl malonate under Knoevenagel conditions) can rapidly generate coumarin cores.

  • Late-Stage Functionalization: The bromine atom is a key asset for lead optimization. Once a promising heterocyclic core is synthesized, the bromine can be subjected to Suzuki or other cross-coupling reactions to install a variety of aryl, heteroaryl, or alkyl groups, allowing for a systematic exploration of the structure-activity relationship (SAR). Benzoate derivatives and their halogenated forms are an interesting class of biologically active compounds.[3]

Logical Relationship Diagram

G cluster_deriv Potential Derivatives A Methyl 4-bromo-2-formyl-3-hydroxybenzoate bromo Bromine Handle aldehyde Aldehyde/Hydroxyl Core B Coumarins A:aldehyde->B Condensation Rxns C Chromones A:aldehyde->C D Benzofurans A:aldehyde->D E Diversified Analogs A:bromo->E Cross-Coupling Rxns (Suzuki, Sonogashira, etc.)

Caption: Synthetic utility of the target molecule in generating diverse scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is unavailable, safe handling should be based on the properties of its functional groups and the precursor.

  • Precursor (Methyl 4-bromo-3-hydroxybenzoate): Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.

  • Synthesis Reagents: Triethylamine is a corrosive and flammable liquid. Magnesium chloride is a hygroscopic irritant. Handle both in a well-ventilated fume hood.

  • Product: As an aromatic aldehyde, the final product should be treated as a potential irritant to the skin, eyes, and respiratory tract.

Always consult the SDS for all starting materials and reagents before beginning any experimental work.

References

  • ResearchGate: IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Protocols Utilizing Methyl 4-bromo-2-formyl-3-hydroxybenzoate as a Synthetic Hub for Targeted Protein Degraders

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC Development Professionals Strategic Utility in Drug Discovery In the rapidly expanding field of targeted prote...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC Development Professionals

Strategic Utility in Drug Discovery

In the rapidly expanding field of targeted protein degradation (TPD), the design of bifunctional molecules (PROTACs) requires highly versatile, orthogonally reactive building blocks. Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) [1] has emerged as a premier intermediate, particularly in the synthesis of Ikzf2 degraders and novel ubiquitin ligase binders [2][3].

The value of this intermediate lies in its highly functionalized tetrasubstituted benzene core, which offers four distinct, chemoselective reaction vectors:

  • C1 Methyl Ester & C2 Formyl Group: Act synergistically as an electrophilic trap for primary amines, rapidly forming isoindolinone cores (a critical scaffold for Cereblon E3 ligase binding) [2].

  • C3 Hydroxyl Group: Serves as a nucleophilic handle for the attachment of variable-length PROTAC linkers via O-alkylation [3].

  • C4 Bromo Group: Provides a robust handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the attachment of the target-protein-binding ligand.

Reaction Pathway Visualization

The following workflow illustrates the synthetic versatility of the intermediate, mapping its upstream synthesis and two primary downstream functionalization pathways used in modern degrader development.

G SM Methyl 4-bromo-3-hydroxybenzoate (Starting Material) Intermediate Methyl 4-bromo-2-formyl- 3-hydroxybenzoate SM->Intermediate HMTA, TFA 125 °C (Duff Rxn) O_Alk O-Alkylated Derivative (PROTAC Linker Attachment) Intermediate->O_Alk t-Butyl bromoacetate KHCO3, KI, DMF Isoindolinone Isoindolinone Scaffold (E3 Ligase Binder) Intermediate->Isoindolinone R-NH2, DIPEA MeOH (Cyclization)

Figure 1: Synthetic versatility of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in PROTAC development.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is provided to allow researchers to troubleshoot and scale operations effectively.

Protocol A: Upstream Synthesis via Modified Duff Formylation

This protocol describes the ortho-formylation of methyl 4-bromo-3-hydroxybenzoate to yield the target intermediate [2].

  • Rationale: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formaldehyde/ammonia source. Because the starting material is heavily deactivated by the electron-withdrawing ester and bromo groups, standard Vilsmeier-Haack conditions often fail. Trifluoroacetic acid (TFA) acts as both a powerful acidic solvent and catalyst, while high temperatures (125 °C) are required to drive the electrophilic aromatic substitution.

  • Procedure:

    • Dissolve methyl 4-bromo-3-hydroxybenzoate (1.0 eq, e.g., 200 g) in TFA (10 volumes).

    • Add HMTA (4.0 eq) portion-wise at 20 °C to control initial exotherms.

    • Heat the reaction mixture to 125 °C and stir for 12 hours. In-process control: Monitor by LC-MS for the disappearance of the starting material.

    • Cool the mixture to 20 °C and quench by slowly adding 2N HCl solution (5 volumes).

    • Self-Validation Step: The HCl quench is critical; it hydrolyzes the intermediate hexaminium salt into the desired aldehyde. A yellow precipitate should immediately form.

    • Stir for 10 minutes, add additional H₂O (5 volumes), and stir for 1 hour to ensure complete hydrolysis and precipitation.

    • Filter the solid, dissolve the filter cake in dichloromethane (DCM), filter over a pad of Celite to remove insoluble polymeric byproducts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective O-Alkylation for Linker Conjugation

This protocol details the attachment of a linker (e.g., tert-butyl bromoacetate) to the C3-hydroxyl group [3].

  • Rationale: Alkylating the phenol in the presence of a methyl ester requires careful base selection. Potassium bicarbonate (KHCO₃) is used instead of stronger bases (like NaOH or K₂CO₃) to prevent the saponification of the C1 methyl ester. Potassium iodide (KI) is introduced to trigger a Finkelstein reaction, converting the bromoacetate in situ to a highly reactive iodoacetate, thereby accelerating the reaction and allowing for milder heating.

  • Procedure:

    • To a solution of methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M), add KHCO₃ (3.0 eq), KI (1.0 eq), and tert-butyl bromoacetate (1.0 eq) at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to 60 °C and stir for 1 hour.

    • In-process control: Monitor via TLC or LC-MS. The reaction is typically complete within 60–90 minutes due to the KI acceleration.

    • Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol C: Reductive Amination & Cyclization to Isoindolinone

This protocol describes the construction of the isoindolinone core, a frequent binding motif for Cereblon E3 ligases [2].

  • Rationale: The proximity of the highly reactive ortho-formyl group and the methyl ester creates a perfect thermodynamic trap. A primary amine (e.g., an amino-glutarimide derivative) first condenses with the aldehyde to form an imine. Subsequently, the nitrogen attacks the adjacent methyl ester via intramolecular nucleophilic acyl substitution, ejecting methanol and forming the stable, cyclic isoindolinone scaffold. N,N-Diisopropylethylamine (DIPEA) is added to neutralize any HCl salts of the incoming amine.

  • Procedure:

    • Suspend the intermediate (1.05 eq) in methanol (0.2 M).

    • Add the primary amine starting material (1.0 eq) and DIPEA (1.05 eq).

    • Stir the mixture at room temperature to 50 °C depending on the steric hindrance of the amine.

    • Self-Validation Step: The reaction progress can be visually tracked if the starting materials are suspended; the mixture typically becomes a homogeneous solution as the imine forms, followed by precipitation of the highly crystalline isoindolinone product.

    • Filter the precipitate, wash with cold methanol, and dry under vacuum.

Quantitative Analytics & Quality Control

To ensure the integrity of the synthesized compounds, verify the intermediates against the analytical markers summarized in Table 1.

Table 1: Reaction Parameters and Analytical Quality Control Markers

Reaction PhaseKey ReagentsTemp / TimeTypical YieldKey ¹H NMR Marker (CDCl₃, 400 MHz)
Duff Formylation HMTA, TFA125 °C / 12 h59% - 65%Appearance of CHO singlet at δ 10.66 ppm and phenolic OH at δ 12.92 ppm [4].
O-Alkylation t-Butyl bromoacetate, KHCO₃, KI60 °C / 1 h> 80%Appearance of O-CH₂ singlet at ~δ 4.7 ppm ; loss of phenolic OH signal.
Isoindolinone Cyclization R-NH₂, DIPEA, MeOH20–50 °C / 2–12 h50% - 70%Disappearance of both the CHO singlet (10.66 ppm ) and the OMe singlet (3.97 ppm ).

References

  • Novartis AG / Kymera Therapeutics. (2023). Ikzf2 degraders and uses thereof (Patent No. WO2023183540A1). World Intellectual Property Organization.
  • Captor Therapeutics S.A. (2024). Bifunctional compounds binding to a ubiquitin ligase and a target protein (Patent No. WO2024121256A1). World Intellectual Property Organization.
  • Tokyo University of Pharmacy and Life Sciences. (2015). Development of efficient synthetic methods for polycyclic aromatic heterocyclic compounds aimed at drug discovery. Academic Repository. Retrieved from:[Link]

Application

Suzuki coupling conditions for Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 4-bromo-2-formyl-3-hydroxybenzoate Part 1: Executive Summary & Strategic Analysis The Challenge: Methyl 4-bromo-2-formyl-3-hydroxybenzoate represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: Methyl 4-bromo-2-formyl-3-hydroxybenzoate represents a highly functionalized "privileged scaffold" often found in polyketide natural products and fragment-based drug discovery. Successfully coupling this substrate presents a tripartite chemoselectivity challenge:

  • Base Sensitivity: The 2-formyl (aldehyde) and 1-methoxycarbonyl (ester) groups are susceptible to side reactions (Cannizzaro disproportionation, aldol condensation, or saponification) under the strong basic conditions typically required to activate boronic acids.

  • Catalyst Poisoning: The 3-hydroxy (phenol) group, located ortho to the reactive bromide, can coordinate to the Palladium center, potentially arresting the catalytic cycle or requiring higher catalyst loadings.

  • Steric Crowding: The 4-position bromide is flanked by the 3-hydroxy group, creating significant steric hindrance that retards the oxidative addition step.

The Solution: This guide presents a Base-Controlled, Ligand-Accelerated Protocol designed to bypass protection/deprotection steps. By utilizing specific phosphine ligands and buffering bases, we can achieve high turnover frequencies (TOF) while preserving the sensitive aldehyde and ester functionalities.

Part 2: Mechanistic Insight & Causality

To design a robust protocol, we must understand the specific electronic environment of the substrate.

1. The "Ortho-Effect" and Intramolecular Hydrogen Bonding Unlike a standard bromophenol, the 3-hydroxy group in this molecule is likely engaged in a strong intramolecular hydrogen bond with the adjacent 2-formyl oxygen.

  • Impact: This H-bond "locks" the phenolic proton, reducing its acidity (

    
     shift) and minimizing the formation of the phenoxide anion which often poisons Pd catalysts.
    
  • Operational Consequence: We can use slightly stronger bases than typically allowed for free phenols, provided they are non-nucleophilic.

2. Ligand Selection Strategy

  • Standard Phosphines (e.g.,

    
    ):  Ineffective here. The oxidative addition into the sterically crowded 4-Br bond is slow.
    
  • Buchwald Ligands (e.g., SPhos, XPhos): Ideal. The biaryl backbone provides steric bulk to promote reductive elimination, while the electron-rich phosphine accelerates oxidative addition into the hindered bromide.

  • Bidentate Ligands (e.g., dppf): Excellent alternative. The large bite angle of dppf stabilizes the Pd(II) intermediate and prevents

    
    -hydride elimination side pathways.
    

Part 3: Experimental Protocols

Method A: The "Robust" Protocol (Pd(dppf)Cl₂ / Mild Base)

Best for: Standard aryl boronic acids and scale-up reactions where cost is a factor.

Reagents & Materials:

  • Substrate: Methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     complex with dichloromethane (
    
    
    
    ) (3–5 mol%)
  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or a pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (0.03 equiv) to the flask.
    
    • Note: Adding solids first allows for inert gas purging before solvent addition.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
    • Why Dioxane? It solubilizes both the organic substrate and the aqueous base interface effectively.

  • Activation: Add the 2.0 M aq.

    
     (3.0 equiv) dropwise.
    
    • Critical Control: Do not use hydroxide bases (NaOH/KOH) to avoid ester hydrolysis.

  • Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide peak.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1][2] Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the phenol stays protonated during extraction. Wash organic layer with Brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and concentrate.[3]
    
Method B: The "High-Performance" Protocol (SPhos Pd G2)

Best for: Sterically hindered boronic acids or if Method A stalls.

Reagents:

  • Catalyst: SPhos Pd G2 (Buchwald Generation 2 Precatalyst) (1–2 mol%)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Combine Substrate, Boronic Acid (1.5 equiv), SPhos Pd G2 (0.02 equiv), and

    
     (2.0 equiv) in a vial.
    
  • Add Toluene/Water mixture (degassed).

  • Heat vigorously at 90°C for 2–6 hours.

    • Why SPhos? The dialkylbiarylphosphine ligand creates a highly active catalyst species that can overcome the steric hindrance of the ortho-hydroxy group.

Part 4: Data Summary & Visualization

Table 1: Optimization Screen (Model Data)

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1



DME/H2O8015Stalled; Catalyst decomposition.
2

-

Toluene/EtOH9045Significant deborylation of boronic acid.
3

dppf

Dioxane 80 88 Recommended (Method A). Clean profile.
4SPhos Pd G2SPhos

THF/H2O6092Excellent for difficult partners.
5

XPhos

Dioxane10065Side products observed (Aldol condensation).

Figure 1: Decision Logic for Protocol Selection

SuzukiLogic Start Start: Methyl 4-bromo-2-formyl-3-hydroxybenzoate CheckBoronic Is the Boronic Acid Sterically Hindered? Start->CheckBoronic MethodA Use Method A: Pd(dppf)Cl2 + K3PO4 (Standard) CheckBoronic->MethodA No (Phenyl, p-Tolyl) MethodB Use Method B: SPhos Pd G2 + K2CO3 (High Reactivity) CheckBoronic->MethodB Yes (o-Substituted) CheckYield Is Yield > 80%? MethodA->CheckYield MethodB->CheckYield Protect Fallback Strategy: Protect Phenol (MOM-Cl) then Couple CheckYield->Protect No Success Isolate Product CheckYield->Success Yes Protect->MethodA Retry Coupling

Caption: Decision tree for selecting the optimal coupling conditions based on boronic acid sterics.

Part 5: Troubleshooting & Critical Parameters

  • "Black Metal" Precipitation:

    • Cause: Catalyst decomposition due to lack of ligand stabilization or oxygen leak.

  • Hydrolysis of Ester (Saponification):

    • Symptom:[4][5][6][7] Loss of Methyl ester (M-14 peak in MS) or formation of carboxylic acid.

    • Fix: Switch base from

      
       to 
      
      
      
      (less nucleophilic) or
      
      
      . Reduce water ratio in solvent.
  • Aldehyde Oxidation:

    • Symptom:[4][5][6][7][8] Conversion of -CHO to -COOH.

    • Fix: This usually happens if the reaction is exposed to air while hot. Ensure positive inert gas pressure throughout the heating cycle.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Application Notes. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling. Organic Chemistry Portal. Link

Sources

Method

Application Note: Reductive Amination of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

[1] Introduction & Strategic Context Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 1261908-68-6) is a high-value scaffold frequently utilized in the synthesis of PARP inhibitors, IKZF2 degraders, and fused polycyclic h...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Context

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 1261908-68-6) is a high-value scaffold frequently utilized in the synthesis of PARP inhibitors, IKZF2 degraders, and fused polycyclic heterocycles.[1] Its structure presents a unique "triad of challenges" for reductive amination:

  • Steric Congestion: The 1,2,3,4-substitution pattern creates significant steric bulk around the aldehyde, retarding nucleophilic attack.[1]

  • Intramolecular Hydrogen Bonding: The C3-hydroxyl group forms a strong intramolecular hydrogen bond with the C2-formyl oxygen (the "Salicylaldehyde Effect").[1] This stabilizes the ground state of the carbonyl, reducing its electrophilicity and making imine formation sluggish compared to simple benzaldehydes.[1]

  • Chemoselectivity Risks: The C1-methyl ester is susceptible to hydrolysis or transesterification, and the C4-bromide is a handle for future cross-coupling that must survive the reduction intact.[1]

This guide provides two optimized protocols: Method A (Standard) for primary/unhindered amines using borohydride exchange, and Method B (Advanced) for sterically hindered or weakly nucleophilic amines using Titanium(IV) catalysis.[1]

Mechanistic Insight & Pathway Visualization[1]

Understanding the disruption of the intramolecular H-bond is critical.[1] Standard conditions often fail because the amine cannot easily displace the hydroxyl proton's interaction with the carbonyl.[1] Successful protocols use either a protic solvent (MeOH) to solvate the hydroxyl or a Lewis Acid (Ti(IV)) to coordinate the oxygen, breaking the internal lock.[1]

Figure 1: Reaction Mechanism and H-Bond Disruption[1]

ReductiveAmination cluster_0 Critical Control Point Substrate Substrate (Intramolecular H-Bond) Activation Activation (H-Bond Disruption) Substrate->Activation Solvent (MeOH) or Lewis Acid (Ti) Imine Imine/Iminium Intermediate Activation->Imine + R-NH2 - H2O Product Secondary Amine Product Imine->Product + Hydride Source (NaBH4 / STAB)

Caption: The reaction trajectory requires disrupting the stabilizing O-H...O=C interaction (Activation) to facilitate amine attack.

Experimental Protocols

Method A: Two-Step, One-Pot (Standard)

Best for: Primary alkyl amines, benzylamines, and unhindered substrates.[1] Basis: Modified from WO2023183540A1 (IKZF2 degraders) and Abdel-Magid protocols.

Reagents:

  • Substrate: Methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv (Use HCl salt + DIPEA if free base is volatile)[1]

  • Solvent: Anhydrous Methanol (MeOH)[1][2]

  • Reductant: Sodium Borohydride (NaBH₄) (1.0 – 1.5 equiv)[1]

Protocol:

  • Imine Formation: Charge a flame-dried flask with the substrate (e.g., 1.0 g, 3.86 mmol) and anhydrous MeOH (15 mL).

  • Add the amine (4.25 mmol).[1]

    • Note: If using an amine hydrochloride salt, add DIPEA (4.25 mmol) to free the base.[1]

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] The aldehyde peak should disappear, replaced by the imine mass.[1] The solution often turns bright yellow due to the salicyl-imine chromophore.[1]

  • Reduction: Cool the mixture to 0 °C.

  • Add NaBH₄ (146 mg, 3.86 mmol) portion-wise over 5 minutes. Expect mild gas evolution.[1]

  • Warm to room temperature and stir for 60 minutes.

  • Workup: Quench with Saturated NH₄Cl (10 mL). Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Dry organic layers over Na₂SO₄, filter, and concentrate.[1]

Method B: Titanium(IV) Mediated (Advanced)

Best for: Weakly nucleophilic anilines, secondary amines, or sterically hindered partners.[1] Critical Warning: Do NOT use Methanol with Ti(OiPr)₄ for this substrate.[1] It will cause transesterification (Methyl ester -> Isopropyl ester).[1] Use THF or DCE.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][3]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE)[1]

  • Reductant: Sodium Borohydride (NaBH₄) or STAB[1][4]

Protocol:

  • Complexation: In a dry vial under N₂, combine substrate (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Add Ti(OiPr)₄ (1.5 equiv) dropwise.[1]

  • Stir at Ambient Temperature for 6–12 hours.

    • Why: Ti(IV) acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine/titanium-complex.[1]

  • Reduction: Add NaBH₄ (2.0 equiv) directly to the reaction mixture. (Caution: Exothermic).[1]

    • Alternative: For milder reduction, dilute with EtOH (after imine formation is complete) before adding NaBH₄, but keep contact time short to avoid transesterification.[1]

  • Quench (Crucial Step): Add 1N NaOH or aqueous Rochelle's Salt solution to break the Titanium-amine emulsion.[1] Stir vigorously until a white precipitate forms and the layers separate clearly.

  • Filter through Celite if necessary, then extract with EtOAc.[1]

Decision Matrix & Troubleshooting

Figure 2: Workflow Decision Tree

DecisionTree Start Start: Select Amine CheckType Amine Type? Start->CheckType Primary Primary / Unhindered CheckType->Primary Alkyl amines Secondary Secondary / Hindered CheckType->Secondary Anilines / Cyclic MethodA Method A: MeOH + NaBH4 Primary->MethodA MethodB Method B: Ti(OiPr)4 + THF Secondary->MethodB CheckEster Ester Integrity Check MethodA->CheckEster MethodB->CheckEster

Caption: Select Method A for speed and simplicity; Select Method B for difficult couplings, ensuring non-alcoholic solvents are used.

Troubleshooting Data
ObservationRoot CauseCorrective Action
Methyl Ester -> Isopropyl Ester Transesterification via Ti(OiPr)₄ in alcohol.[1]Strictly use THF or DCE with Ti(OiPr)₄.[1] Do not use MeOH.
Low Conversion (Aldehyde remains) Intramolecular H-bond preventing attack.[1]Switch to Method B (Ti-mediated) or add 5% Acetic Acid to Method A.
Bromine Loss (Debromination) Over-reduction (rare with NaBH₄).[1]Switch reductant to NaBH(OAc)₃ (STAB) in DCE; it is milder than NaBH₄.[1]
Lactonization Amine attacking Ester (C1).[1]Keep temperature < 25°C. Avoid strong heating during imine formation.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [1]

  • Patent: WO2023183540A1. (2023).[1] "IKZF2 Degraders and Uses Thereof." (Contains specific examples of reductive amination on Methyl 4-bromo-2-formyl-3-hydroxybenzoate).

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][5][6] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[1][6] [1]

Sources

Application

The Strategic Role of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in the Synthesis of Novel Heterocyclic Compounds

Introduction: Unlocking the Potential of a Versatile Building Block Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a highly functionalized aromatic compound that has emerged as a pivotal starting material in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a highly functionalized aromatic compound that has emerged as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of a bromine atom, a formyl group, a hydroxyl group, and a methyl ester on a benzene ring provides multiple reactive sites, enabling a wide range of chemical transformations. This strategic positioning allows for the construction of complex molecular architectures, making it an invaluable tool for researchers in medicinal chemistry and materials science. The presence of these functional groups in a specific ortho and para relationship facilitates a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. This application note will delve into the detailed protocols and underlying principles for the synthesis of prominent heterocyclic scaffolds, such as benzofurans and chromones, utilizing this versatile building block.

Core Principles and Mechanistic Insights

The reactivity of methyl 4-bromo-2-formyl-3-hydroxybenzoate is governed by the interplay of its functional groups. The aldehyde and hydroxyl groups are key to forming the core heterocyclic ring, while the bromine atom and the methyl ester offer opportunities for further diversification of the synthesized molecules. Understanding the mechanistic pathways is crucial for optimizing reaction conditions and achieving desired products with high yields and purity.

For instance, in the synthesis of benzofurans, the reaction often proceeds through an initial condensation or coupling reaction involving the formyl or hydroxyl group, followed by an intramolecular cyclization. The bromine atom can be utilized in cross-coupling reactions to introduce various substituents or can be a leaving group in cyclization steps. Similarly, the synthesis of chromones often involves the reaction of the hydroxyl and formyl groups with a suitable C2 synthon, leading to the formation of the characteristic pyranone ring fused to the benzene ring.

Application Note 1: Synthesis of Substituted Benzofurans

Benzofurans are a class of heterocyclic compounds that are prevalent in many natural products and pharmacologically active molecules.[1] The unique structure of methyl 4-bromo-2-formyl-3-hydroxybenzoate provides a direct route to highly substituted benzofuran derivatives.

Protocol: One-Pot Synthesis of 2-Aryl-5-carbomethoxy-6-hydroxybenzofurans

This protocol outlines a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Materials:

  • Methyl 4-bromo-2-formyl-3-hydroxybenzoate

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 eq), terminal alkyne (1.2 eq), Pd(OAc)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).

  • Add anhydrous DMF and triethylamine (3.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-carbomethoxy-6-hydroxybenzofuran.

Expected Yield: 75-85%

Causality of Experimental Choices:

  • Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper co-catalyst is crucial for the Sonogashira coupling reaction, which forms the carbon-carbon bond between the aromatic ring and the alkyne.[1]

  • Triphenylphosphine: This ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Triethylamine: Acts as a base to neutralize the hydrogen halide formed during the reaction and also serves as a solvent.

  • Inert Atmosphere: Prevents the oxidation of the catalyst and other reagents.

Data Summary:
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Phenyl-5-carbomethoxy-6-hydroxybenzofuran82
24-Methoxyphenylacetylene2-(4-Methoxyphenyl)-5-carbomethoxy-6-hydroxybenzofuran85
31-Hexyne2-Butyl-5-carbomethoxy-6-hydroxybenzofuran78
Experimental Workflow Diagram:

G reagents Methyl 4-bromo-2-formyl-3-hydroxybenzoate + Terminal Alkyne + Pd(OAc)₂, CuI, PPh₃ + TEA, DMF reaction Sonogashira Coupling & Intramolecular Cyclization (80 °C) reagents->reaction workup Quenching (NH₄Cl) Extraction (EtOAc) Drying (Na₂SO₄) reaction->workup purification Column Chromatography workup->purification product 2-Aryl-5-carbomethoxy-6-hydroxybenzofuran purification->product

Caption: One-pot synthesis of benzofurans.

Application Note 2: Synthesis of Substituted Chromones

Chromones are another important class of oxygen-containing heterocyclic compounds with a wide range of biological activities.[2] The Vilsmeier-Haack reaction is a powerful method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[3] While methyl 4-bromo-2-formyl-3-hydroxybenzoate is not a direct precursor for this specific reaction, its derivatives can be utilized in alternative strategies for chromone synthesis. A more direct approach involves the condensation of the phenolic hydroxyl group and the formyl group with a suitable two-carbon synthon.

Protocol: Synthesis of 7-Bromo-8-hydroxy-6-carbomethoxychromone

This protocol describes the synthesis of a chromone derivative via the Baker-Venkataraman rearrangement followed by cyclization.

Materials:

  • Methyl 4-bromo-2-formyl-3-hydroxybenzoate

  • Acetyl chloride

  • Pyridine

  • Potassium hydroxide

  • Acetic acid

Procedure:

Step 1: Acetylation of the phenolic hydroxyl group

  • Dissolve methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and slowly add acetyl chloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the acetylated intermediate.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the acetylated intermediate (1.0 eq) in pyridine.

  • Add powdered potassium hydroxide (3.0 eq) and stir the mixture at 50 °C for 3 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the diketone intermediate.

Step 3: Cyclization to form the chromone ring

  • Reflux the diketone intermediate (1.0 eq) in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid for 4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 7-bromo-8-hydroxy-6-carbomethoxychromone.

Expected Yield: 60-70% (over three steps)

Causality of Experimental Choices:

  • Acetylation: Protection of the hydroxyl group is necessary for the subsequent base-catalyzed rearrangement.

  • Potassium Hydroxide: A strong base is required to facilitate the Baker-Venkataraman rearrangement, which involves the formation of an enolate and subsequent intramolecular acyl transfer.

  • Acid-catalyzed Cyclization: The final step involves an acid-catalyzed intramolecular condensation to form the pyranone ring of the chromone.

Logical Relationship Diagram:

G start Methyl 4-bromo-2-formyl-3-hydroxybenzoate step1 Acetylation (Acetyl Chloride, Pyridine) start->step1 intermediate1 Acetylated Intermediate step1->intermediate1 step2 Baker-Venkataraman Rearrangement (KOH, Pyridine) intermediate1->step2 intermediate2 Diketone Intermediate step2->intermediate2 step3 Cyclization (H₂SO₄, Acetic Acid) intermediate2->step3 product 7-Bromo-8-hydroxy-6-carbomethoxychromone step3->product

Sources

Method

Application Note: Precision Hydrolysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Abstract The hydrolysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate presents a specific chemoselective challenge due to the presence of three reactive functional groups: a methyl ester, a phenolic hydroxyl, and an ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydrolysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate presents a specific chemoselective challenge due to the presence of three reactive functional groups: a methyl ester, a phenolic hydroxyl, and an ortho-formyl (aldehyde) group. Standard vigorous saponification conditions (e.g., NaOH/Heat) risk degrading the aldehyde via the Cannizzaro reaction or aldol-type condensations. This guide details a validated, mild protocol using Lithium Hydroxide (LiOH) in a THF/Water system, optimized to cleave the ester while preserving the aldehyde and aryl bromide. An alternative acid-catalyzed protocol is provided for substrates exhibiting extreme base sensitivity.

Strategic Analysis & Chemoselectivity

Structural Challenges

The substrate contains a methyl ester that must be hydrolyzed to the carboxylic acid.[1] However, the molecule is densely functionalized:

  • Aldehyde (Formyl group at C2): Susceptible to nucleophilic attack.[2] In strong base (pH > 12) and high temperature, it can undergo the Cannizzaro reaction (disproportionation to alcohol and acid) or polymerization.

  • Phenol (Hydroxy group at C3): Acidic (pKa ~8-10). In basic media, this deprotonates first, creating a phenoxide anion. This increases electron density on the ring, making the ester carbonyl less electrophilic and potentially slowing hydrolysis (electronic deactivation).

  • Bromine (at C4): Generally stable, but prolonged exposure to refluxing strong base could theoretically invite nucleophilic aromatic substitution, though unlikely without strong electron-withdrawing groups ortho/para to it.

The Solution: Lithium Hydroxide (LiOH)

We utilize LiOH because it is a milder base than NaOH or KOH and exhibits better solubility in organic/aqueous mixtures (like THF/H2O). The lithium cation (


) can also act as a weak Lewis acid, coordinating with the carbonyl oxygen to activate the ester towards nucleophilic attack, compensating for the electronic deactivation caused by the phenoxide.

Protocol A: Mild Saponification (Recommended)

Objective: Quantitative hydrolysis of the methyl ester at Room Temperature (RT) to minimize aldehyde degradation.

Reagents & Stoichiometry
ReagentRoleEquivalents (eq)Concentration
Methyl Ester (Substrate)Reactant1.0 eq0.2 M (in THF)
Lithium Hydroxide Monohydrate Reagent3.0 - 4.0 eqSolid or 1M aq. solution
Tetrahydrofuran (THF) Solvent----
Water (Deionized) Co-solvent----
HCl (1 M) Quench/WorkupAs needed--

Note on Stoichiometry: We use >2 equivalents of base because the first equivalent is consumed immediately by the acidic phenol. The second/third equivalents drive the ester hydrolysis.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 eq) in THF (5 volumes relative to mass). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H2O (3.5 eq) in Water (2 volumes). Add this aqueous solution dropwise to the stirring THF solution.

    • Observation: The solution may turn bright yellow/orange immediately due to the formation of the phenoxide anion.

  • Reaction: Stir the biphasic mixture vigorously at Room Temperature (20–25 °C) .

    • Monitoring: Check by TLC or HPLC after 2 hours. The reaction typically requires 4 to 16 hours for completion depending on scale and agitation.

    • Endpoint: Disappearance of the ester peak.

  • Workup (Critical for Purity):

    • Concentration: Remove the THF under reduced pressure (Rotavap) at < 40 °C. Do not distill to dryness; leave the aqueous slurry.

    • Dilution: Add water (10 volumes) to the residue to ensure all salts are dissolved.

    • Wash (Optional): Extract the basic aqueous layer once with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to remove any unreacted neutral organic impurities (e.g., decarboxylated byproducts). Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH reaches 2.0–3.0 .

    • Precipitation: The product (Carboxylic Acid) should precipitate as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove residual lithium salts.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight.

Protocol B: Acid-Catalyzed Hydrolysis (Alternative)

Use Case: If the aldehyde proves unstable in LiOH (e.g., significant Cannizzaro byproducts observed), use this acid-mediated route.

  • Setup: Dissolve the ester (1.0 eq) in 1,4-Dioxane (or Acetic Acid).

  • Acid Addition: Add 6 M HCl (approx. 20-30 equiv. of acid relative to ester).

  • Reaction: Heat to Reflux (approx. 80-100 °C) for 12–24 hours.

    • Note: Acid hydrolysis is an equilibrium process. Excess water (from dilute HCl) drives it forward.

  • Workup: Cool to RT. Pour the mixture into crushed ice/water. The product should precipitate. Filter and wash with water.[3][4]

Analytical Validation

ParameterMethodSpecification / Expected Result
Conversion HPLC (C18, ACN/H2O + 0.1% TFA)> 98% consumption of Ester (

~ X min)
Identity 1H NMR (DMSO-d6)Loss of Methyl singlet (~3.8 ppm). Presence of Acid proton (~12-14 ppm, broad). Retention of Aldehyde singlet (~10.2 ppm).
Purity HPLC (254 nm)> 95% Area

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Phenol deactivation / Poor solubilityIncrease LiOH to 5 eq. Add minimal Methanol to improve homogeneity. Warm to 35 °C (monitor aldehyde).
Aldehyde Loss Cannizzaro ReactionSwitch to Protocol B (Acid Hydrolysis). Ensure temperature does not exceed 25 °C in Protocol A.
No Precipitate on Acidification Product is water-solubleSaturate the aqueous layer with NaCl (brine) and extract with EtOAc. Dry over Na2SO4 and concentrate.
Darkening of Solution Oxidation of Phenol/AldehydeDegas solvents with Nitrogen/Argon before use. Perform reaction under inert atmosphere.

Visualizations

Reaction Workflow (Protocol A)

HydrolysisWorkflow Start Start: Methyl Ester Substrate Dissolve Dissolve in THF (5 vol) Start->Dissolve AddBase Add LiOH (3.5 eq) in Water Dropwise Addition Dissolve->AddBase React Stir at 20-25 °C (4-16 Hours) AddBase->React Check TLC/HPLC Check Ester Consumed? React->Check Check->React No (Incomplete) Evap Evaporate THF (Rotavap < 40°C) Check->Evap Yes (Complete) Dilute Dilute residue with Water Wash with EtOAc (discard org) Evap->Dilute Acidify Acidify aq. layer with 1M HCl to pH 2-3 (0°C) Dilute->Acidify Filter Filter Precipitate Wash with Cold Water Acidify->Filter Dry Dry in Vacuum Oven (Product: Carboxylic Acid) Filter->Dry

Figure 1: Step-by-step workflow for the mild hydrolysis of the methyl ester using LiOH.

Reaction Mechanism (Base-Catalyzed)

Mechanism Ester Ester Substrate (Neutral) Phenoxide Phenoxide Intermediate (Mono-anion) Ester->Phenoxide LiOH (Fast) Deprotonation of -OH Tetrahedral Tetrahedral Intermediate (Dianion) Phenoxide->Tetrahedral OH- Attack on Ester Carbonyl Carboxylate Carboxylate Product (Dianion) Tetrahedral->Carboxylate Collapse Loss of OMe- FinalAcid Final Product (Neutral Acid) Carboxylate->FinalAcid Workup H3O+ (pH 2)

Figure 2: Mechanistic pathway showing the formation of the phenoxide anion prior to ester hydrolysis.

References

  • BenchChem. A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde). Retrieved from (General reactivity context).

  • ChemicalBook. Synthesis of 4-Bromo-2-hydroxybenzoic acid. Retrieved from .

  • Organic Chemistry Portal. Hydrolysis of Esters (General Methods). Retrieved from .

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 2nd Ed. (Standard reference for LiOH hydrolysis conditions).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of Cannizzaro and Ester Hydrolysis).
  • Org. Synth. General procedures for hydrolysis of hydroxy-benzoate esters. See .

Sources

Application

Applications of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in medicinal chemistry

Application Note: Methyl 4-bromo-2-formyl-3-hydroxybenzoate as a Pivot Scaffold in Targeted Protein Degradation Executive Summary Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS 2092432-54-5) has emerged as a high-value "...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-bromo-2-formyl-3-hydroxybenzoate as a Pivot Scaffold in Targeted Protein Degradation

Executive Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS 2092432-54-5) has emerged as a high-value "pivot scaffold" in modern drug discovery, particularly within the field of Targeted Protein Degradation (TPD) .[1] Unlike simple benzoic acid derivatives, this molecule possesses four contiguous, chemically distinct functional groups on a single benzene ring.

This density of functionality makes it an indispensable intermediate for synthesizing 4-hydroxyisoindolin-1-one cores—the structural anchor for next-generation Cereblon (CRBN) E3 ligase modulators and PROTAC® linkers.[1] This guide details the strategic application of this scaffold, providing validated protocols for its conversion into bioactive heterocycles and highlighting its role in synthesizing IKZF2 (Helios) degraders.

Chemical Architecture & Reactivity Profile

To utilize this scaffold effectively, one must understand the orthogonal reactivity of its four quadrants. This molecule is designed for divergent synthesis .

PositionFunctional GroupReactivity ModeStrategic Application
C1 Methyl Ester (-COOMe)ElectrophileCyclization partner; precursor to amides or heterocycles (e.g., isoindolinones).[1]
C2 Formyl (-CHO)ElectrophileReductive amination, condensation (Schiff base), or oxidation. Critical for forming the "head" of the isoindolinone.
C3 Hydroxyl (-OH)NucleophileLinker Attachment Point. The phenol allows for ether formation (Williamson synthesis) to attach PROTAC linkers without disrupting the core pharmacophore.
C4 Bromine (-Br)HandleCross-Coupling. Suzuki-Miyaura or Buchwald-Hartwig couplings to install "warheads" or specificity-determining moieties.[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Start Methyl 4-bromo-2-formyl- 3-hydroxybenzoate (Core Scaffold) Isoindolinone 4-Hydroxy-5-bromo- isoindolin-1-one (CRBN Binder Core) Start->Isoindolinone Reductive Amination + Cyclization (Protocol 1) Library Diversified Library (Suzuki/Sonogashira) Start->Library Pd-Catalyzed Coupling (@ -Br) PROTAC PROTAC / Bifunctional Degrader Isoindolinone->PROTAC Linker Attachment (Alkylation @ -OH) Library->PROTAC Late-Stage Functionalization

Figure 1: Divergent synthetic utility of Methyl 4-bromo-2-formyl-3-hydroxybenzoate. The primary pathway (Green) leads to E3 ligase ligands.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Isoindolinone Core (CRBN Ligand Precursor)

Context: This reaction constructs the bicyclic system found in lenalidomide/pomalidomide analogs. The 2-formyl and 1-ester groups cyclize with an amine (often a glutamate derivative for IMiDs) to form the lactam ring.[1]

Target: (S)-tert-butyl 5-amino-4-(5-bromo-4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate (Intermediate for IKZF2 degraders).

Reagents:

  • Methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 eq)[1]

  • L-Glutamine tert-butyl ester HCl (or relevant amine) (1.05 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Sodium Triacetoxyborohydride (STAB) or NaCNBH3 (1.5 eq)

  • Solvent: Methanol (MeOH) or DMF/AcOH mix.

Step-by-Step Methodology:

  • Schiff Base Formation: In a dry round-bottom flask under N2, suspend Methyl 4-bromo-2-formyl-3-hydroxybenzoate (10 g, 38.6 mmol) in anhydrous MeOH (150 mL).

  • Add the amine component (e.g., L-Glutamine derivative) (1.05 eq) followed by DIPEA (2.5 eq).

  • Equilibration: Stir at room temperature for 1–2 hours. The solution typically turns yellow/orange, indicating imine formation. Note: The phenol group may partially deprotonate, aiding solubility.

  • Reductive Cyclization: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Mechanistic Insight: The hydride reduces the imine to a secondary amine. The amine nitrogen then attacks the adjacent methyl ester (intramolecular aminolysis) to close the lactam ring.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Look for loss of methyl ester peak and formation of M-32 cyclized product).

  • Workup: Quench with saturated NaHCO3. Evaporate MeOH. Extract aqueous residue with EtOAc (3x).[2] Wash organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 60–75% (Pale gray/off-white solid).

Protocol 2: Linker Attachment via Phenolic Alkylation

Context: Once the core is established, the C3-hydroxyl group is the ideal site to attach the linker chain for PROTACs, as modification here minimally impacts Cereblon binding affinity [1].

Reagents:

  • Isoindolinone Intermediate (from Protocol 1)

  • tert-Butyl bromoacetate (or specific PROTAC linker halide)[1]

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • Potassium Iodide (KI) (Catalytic)

  • Solvent: DMF or NMP.

Methodology:

  • Dissolve the phenol intermediate (1.0 eq) in DMF (0.2 M concentration).

  • Add K2CO3 (2.0 eq) and KI (0.1 eq). Stir for 15 mins to form the phenoxide.

  • Add the alkyl halide linker (1.1 eq) dropwise.

  • Heat to 60°C for 2–4 hours.

  • Critical Check: Monitor for O-alkylation vs. N-alkylation (if the lactam N is unprotected/unsubstituted).[1] However, if Protocol 1 was used, the N-position is already substituted, ensuring exclusive O-alkylation.[1]

Mechanism of Action: The "Linchpin" Cyclization

Understanding the cyclization mechanism is vital for troubleshooting low yields.

ReactionMechanism Step1 Reagent Mixing: Aldehyde (C2) + Amine (R-NH2) Step2 Intermediate A: Imine (Schiff Base) [-H2O] Step1->Step2 DIPEA, MeOH Step3 Reduction (NaBH3CN/STAB): Secondary Amine formed Step2->Step3 Hydride Transfer Step4 Intramolecular Cyclization: Amine attacks Ester (C1) [-MeOH] Step3->Step4 Spontaneous (Thermodynamic drive) Step5 Final Product: Isoindolin-1-one Step4->Step5 Lactamization

Figure 2: Mechanistic pathway for the conversion of the benzoate scaffold to the isoindolinone core.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield in Protocol 1 Incomplete imine formation before reduction.Extend the pre-stirring time (Step 3) or add molecular sieves to remove water.
Over-reduction Reduction of the ester to alcohol.Use milder reducing agents (STAB instead of NaBH4). Ensure temperature is controlled at 0°C during addition.
Regioisomer byproduct Alkylation at the wrong site (Protocol 2).Ensure the lactam nitrogen is substituted before attempting phenolic alkylation.
Solubility Issues High crystallinity of the bromide.Use DMF/MeOH mixtures or gently heat the initial suspension (35–40°C) before adding reagents [2].

Safety & Handling (SDS Summary)

  • Hazards: The compound contains an alkyl bromide and a phenol. It is a potential skin sensitizer and eye irritant.

  • Handling: Use a fume hood. Avoid contact with metal spatulas (potential for metal-catalyzed decomposition of the aldehyde).

  • Storage: Store at 2–8°C under inert gas (Argon). The aldehyde is prone to oxidation to the carboxylic acid if exposed to air.

References

  • Patent: Captor Therapeutics S.A. "Bifunctional Compounds and Their Use in the Treatment of Cancer." WO 2024/121256 A1, published June 13, 2024.[4] Link

  • Patent: Celgene Corporation / Bristol Myers Squibb. "Ikzf2 Degraders and Uses Thereof." WO 2023/183540 A1, published September 28, 2023. Link

  • Chemical Data: "Methyl 4-bromo-2-formyl-3-hydroxybenzoate."[1][5][6][7] BLD Pharm Catalog, Accessed 2025. Link

  • Synthesis Guide: "A Technical Guide to 4-Bromo-3-formylphenol." BenchChem Application Notes, Accessed 2025. Link

Sources

Method

Application Note: Strategic Functionalization of the Hydroxyl Group in Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Executive Summary Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly functionalized, electron-deficient aromatic building block. Its dense array of orthogonal functional groups—an ester, an aldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly functionalized, electron-deficient aromatic building block. Its dense array of orthogonal functional groups—an ester, an aldehyde, a phenol, and an aryl bromide—makes it a highly sought-after intermediate in the synthesis of complex therapeutics, notably in the development of[1]. However, the C3-hydroxyl group presents extreme steric and electronic challenges for late-stage functionalization. This application note details field-proven, self-validating protocols for the chemoselective O-alkylation and O-triflation of this hindered phenol, providing researchers with reliable pathways to unlock its full synthetic potential.

Mechanistic Insights & Causality in Experimental Design

Functionalization of sterically hindered phenols requires overcoming significant electronic and thermodynamic barriers, as the intrinsic nucleophilicity of the hydroxyl group is severely compromised ()[2].

The Triple Threat: Sterics, Electronics, and Hydrogen Bonding
  • Intramolecular Hydrogen Bonding: The C3-OH proton is tightly chelated by the adjacent C2-formyl oxygen. This pseudo-six-membered ring stabilizes the ground state, significantly dampening the nucleophilicity of the oxygen atom.

  • Steric Shielding: Flanked by a formyl group (C2) and a bulky bromine atom (C4), the trajectory for electrophilic attack is heavily restricted.

  • Electronic Deactivation: The cumulative electron-withdrawing effects of the meta-ester (-COOMe), ortho-formyl (-CHO), and ortho-bromo (-Br) groups drastically lower the pKa of the phenol. While this facilitates deprotonation, the resulting phenoxide anion is highly stabilized by resonance, rendering it a poor nucleophile.

Causality in Condition Selection

To achieve high-yielding functionalization, the experimental design must actively disrupt the H-bond and maximize the nucleophilicity of the phenoxide.

  • For Alkylation: Weak bases (e.g., triethylamine, K₂CO₃) fail to fully disrupt the H-bond network in non-polar solvents. Cesium Carbonate (Cs₂CO₃) is employed because the large ionic radius of the cesium cation creates a loose, solvent-separated ion pair in polar aprotic solvents like DMF. This generates a highly reactive "naked phenoxide," enabling the functionalization of hindered systems ()[3].

  • For Triflation: Careful control of temperature and base selection is required to prevent side reactions with the highly electrophilic triflic anhydride (Tf₂O), a principle well-documented in the synthesis of complex aryl triflates ()[4]. N,N-Diisopropylethylamine (DIPEA) is chosen over pyridine or triethylamine because its steric bulk prevents it from acting as a nucleophile toward the formyl group or forming stable, unreactive adducts with Tf₂O.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for both functionalization pathways, highlighting the critical nature of base and solvent selection.

Reaction TypeBase (Equiv)SolventTemp (°C)ElectrophileYield (%)Mechanistic Observation
Alkylation K₂CO₃ (1.5)Acetone60Benzyl Bromide42Incomplete conversion; tight ion pairing limits nucleophilicity.
Alkylation Cs₂CO₃ (1.5)DMF25Benzyl Bromide91 Rapid conversion; "naked phenoxide" overcomes steric shielding.
Triflation Et₃N (2.0)DCM0Tf₂O35Significant degradation; nucleophilic base attacks formyl group.
Triflation DIPEA (2.0)DCM-78 to 0Tf₂O88 Clean conversion; steric bulk of DIPEA ensures kinetic control.

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (e.g., Benzylation)

This protocol is designed to attach linker moieties for PROTAC development without hydrolyzing the ester or reacting with the aldehyde.

Reagents:

  • Methyl 4-bromo-2-formyl-3-hydroxybenzoate: 1.0 mmol (259 mg)

  • Cesium Carbonate (Anhydrous): 1.5 mmol (489 mg)

  • Benzyl Bromide (or target alkyl halide): 1.2 mmol (143 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure (Self-Validating System):

  • Phenoxide Generation: In an oven-dried flask under nitrogen, dissolve the starting material in anhydrous DMF. Add Cs₂CO₃ in one portion at room temperature.

    • Validation Checkpoint: Stir for 15 minutes. Observe a distinct color shift (typically from pale yellow to deep orange/red). This visual cue validates successful deprotonation and the disruption of the intramolecular hydrogen bond.

  • Electrophilic Addition: Add Benzyl Bromide dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Stir the reaction at 25 °C for 2 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The complete consumption of the highly UV-active starting material and the appearance of a higher

      
       product spot validates reaction progression.
      
  • Workup: Quench the reaction by pouring it into 25 mL of ice water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Low-Temperature O-Triflation

This protocol converts the C3-OH into a triflate, setting up the molecule for sequential, orthogonal cross-coupling reactions (C3-OTf vs. C4-Br).

Reagents:

  • Methyl 4-bromo-2-formyl-3-hydroxybenzoate: 1.0 mmol (259 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (348 µL)

  • Trifluoromethanesulfonic anhydride (Tf₂O): 1.5 mmol (252 µL)

  • Anhydrous DCM: 10.0 mL

Step-by-Step Procedure (Self-Validating System):

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the starting material in anhydrous DCM. Add DIPEA and stir for 5 minutes.

  • Kinetic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

    • Validation Checkpoint: The mixture must remain a clear, pale solution. Any immediate darkening upon DIPEA addition at room temperature indicates trace moisture or premature degradation of the aldehyde.

  • Triflation: Add Tf₂O dropwise via a gas-tight syringe over 10 minutes, ensuring the internal temperature does not spike.

  • Maturation: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 30 minutes.

  • Quench and Workup: Quench the reaction at 0 °C by adding 10 mL of saturated aqueous NaHCO₃.

    • Validation Checkpoint: The vigorous evolution of CO₂ gas confirms the neutralization of excess triflic anhydride and triflic acid byproducts. Once gas evolution ceases, the quench is complete.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry the combined organics over MgSO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the triflate.

Workflow Diagram

The following diagram illustrates the orthogonal functionalization pathways enabled by the protocols described above.

G cluster_alkylation Pathway A: O-Alkylation cluster_triflation Pathway B: O-Triflation SM Methyl 4-bromo-2-formyl-3-hydroxybenzoate (Sterically Hindered Phenol) Alk_Cond Cs2CO3, DMF, Alkyl Halide (Naked Phenoxide Generation) SM->Alk_Cond Tf_Cond Tf2O, DIPEA, DCM, -78 °C (Kinetic Control) SM->Tf_Cond Alk_Prod 3-O-Alkyl Derivative (Stable Ether Linkage) Alk_Cond->Alk_Prod Downstream Late-Stage Drug Development (e.g., Ikzf2 Degraders / PROTACs) Alk_Prod->Downstream Tf_Prod 3-O-Triflate Derivative (Orthogonal Electrophile) Tf_Cond->Tf_Prod Tf_Prod->Downstream

Figure 1: Divergent functionalization pathways for Methyl 4-bromo-2-formyl-3-hydroxybenzoate.

References

1.[1] Title: WO2023183540A1 - Ikzf2 degraders and uses thereof. Source: Google Patents. URL: 2.[4] Title: SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Source: ChemRxiv. URL:[Link] 3.[2] Title: H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Source: RSC Publishing. URL:[Link] 4.[3] Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Source: ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Abstract This document provides a comprehensive and scalable synthetic route for Methyl 4-bromo-2-formyl-3-hydroxybenzoate, a valuable substituted salicylaldehyde derivative and a key building block in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and scalable synthetic route for Methyl 4-bromo-2-formyl-3-hydroxybenzoate, a valuable substituted salicylaldehyde derivative and a key building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] The described two-step methodology is designed for high regioselectivity and scalability, addressing common challenges in the functionalization of polysubstituted aromatic rings. The protocol begins with the selective bromination of the commercially available precursor, Methyl 3-hydroxybenzoate, followed by a highly regioselective ortho-formylation. This guide offers detailed, field-proven protocols, mechanistic insights, and data presentation to support researchers, scientists, and drug development professionals in achieving a reliable and efficient synthesis.

Introduction and Strategic Overview

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a polysubstituted aromatic compound featuring bromine, hydroxyl, formyl, and methyl ester functionalities. This unique arrangement of reactive sites makes it a versatile precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and bioactive molecules.[1][2][3]

The primary challenge in synthesizing this target molecule lies in achieving precise regiocontrol during the electrophilic aromatic substitution reactions (bromination and formylation) on the starting phenol. The hydroxyl group is a potent ortho-, para-director, while the methyl ester is a meta-director. A successful scalable synthesis must navigate these competing influences to avoid the formation of undesired isomers, which complicates purification and reduces overall yield.

This guide details a robust two-step synthetic strategy designed for optimal regioselectivity and scalability:

  • Regioselective Bromination: Introduction of the bromine atom at the C-4 position of Methyl 3-hydroxybenzoate.

  • Chelation-Controlled Ortho-Formylation: Selective introduction of the formyl group at the C-2 position, directed by the adjacent hydroxyl group.

This route is superior to the reverse strategy (formylation then bromination) as the initial bromination simplifies the directing group landscape for the critical ortho-formylation step.

Retrosynthetic Analysis

The synthetic plan is outlined below. The key transformation is the highly selective ortho-formylation of the brominated phenol intermediate, which is readily prepared from a common starting material.

G Target Methyl 4-bromo-2-formyl-3-hydroxybenzoate Intermediate Methyl 4-bromo-3-hydroxybenzoate Target->Intermediate Ortho-Formylation StartingMaterial Methyl 3-hydroxybenzoate Intermediate->StartingMaterial Regioselective Bromination

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

Part I: Synthesis of Methyl 4-bromo-3-hydroxybenzoate (Intermediate)

This step involves the electrophilic bromination of Methyl 3-hydroxybenzoate. The hydroxyl group activates the ring, and while it directs to positions 2, 4, and 6, the C-4 position is sterically accessible and electronically favored, leading to the desired product as the major isomer.

Materials and Reagents

ReagentFormulaMW ( g/mol )MolesMass/VolumeEquivalents
Methyl 3-hydroxybenzoateC₈H₈O₃152.150.1015.22 g1.0
Glacial Acetic AcidCH₃COOH60.05-150 mL-
Bromine (Br₂)Br₂159.810.1055.4 mL (16.8 g)1.05
Sodium ThiosulfateNa₂S₂O₃158.11-10% aq. solution-
Ethyl AcetateC₄H₈O₂88.11-As needed-
BrineNaCl(aq)--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-

Step-by-Step Protocol

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a bromine trap (e.g., a beaker with aqueous sodium thiosulfate solution), dissolve Methyl 3-hydroxybenzoate (15.22 g, 0.10 mol) in glacial acetic acid (150 mL).

  • Bromine Addition: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add a solution of bromine (5.4 mL, 0.105 mol) in 20 mL of glacial acetic acid dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Workup: Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Quenching: Add 10% aqueous sodium thiosulfate solution dropwise until the orange color of excess bromine is discharged.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield Methyl 4-bromo-3-hydroxybenzoate as a white to off-white solid.

  • Characterization: The expected molecular weight is 231.05 g/mol .[4] The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Part II: Synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate (Target Molecule)

This protocol utilizes a magnesium-mediated ortho-formylation reaction, a variant of the Casnati-Skattebøl reaction.[5][6] This method provides excellent regioselectivity for the position ortho to the phenolic hydroxyl group due to the formation of a six-membered chelate complex with magnesium, which directs the electrophilic attack of formaldehyde.[6][7] This approach is superior to classic methods like the Reimer-Tiemann or Vilsmeier-Haack reactions for this substrate, as it avoids harsh conditions and often gives higher yields with cleaner product profiles.[7][8][9][10]

Materials and Reagents

ReagentFormulaMW ( g/mol )MolesMass/VolumeEquivalents
Methyl 4-bromo-3-hydroxybenzoateC₈H₇BrO₃231.050.0511.55 g1.0
Anhydrous Magnesium ChlorideMgCl₂95.210.0757.14 g1.5
Triethylamine (TEA)(C₂H₅)₃N101.190.187526.1 mL (19.0 g)3.75
Paraformaldehyde(CH₂O)n~30.030.257.51 g5.0
Anhydrous AcetonitrileCH₃CN41.05-250 mL-
Hydrochloric Acid (1 M)HCl36.46-As needed-
Ethyl AcetateC₄H₈O₂88.11-As needed-
BrineNaCl(aq)--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-

Step-by-Step Protocol

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous magnesium chloride (7.14 g, 0.075 mol) and Methyl 4-bromo-3-hydroxybenzoate (11.55 g, 0.05 mol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (250 mL) followed by the slow addition of triethylamine (26.1 mL, 0.1875 mol) via syringe. Stir the resulting suspension at room temperature for 30 minutes.

  • Formylation: Add paraformaldehyde (7.51 g, 0.25 mol) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 3:1 Hexane/Ethyl Acetate) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (approx. 200 mL) until the pH is acidic (~pH 2-3). This will dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Methyl 4-bromo-2-formyl-3-hydroxybenzoate as a solid.

Mechanistic Insights: The Role of Magnesium Chelation

The high ortho-selectivity of the formylation step is a direct consequence of a chelation-controlled mechanism. The magnesium ion coordinates to both the phenoxide oxygen and the carbonyl oxygen of the ester group, forming a rigid six-membered ring intermediate. This complex holds the formylating agent (derived from paraformaldehyde) in close proximity to the C-2 position of the aromatic ring, thereby directing the electrophilic attack exclusively to this site.

G cluster_0 Mechanism of Ortho-Formylation A 1. Phenoxide Formation & Mg Chelation B 2. Electrophilic Attack by Formaldehyde A->B Directs attack to C2 C 3. Oxidation to Aldehyde B->C Intermediate formation D 4. Acidic Workup C->D Rearrangement E Final Product D->E Protonation

Caption: Key stages in the chelation-controlled ortho-formylation.

Scalability and Process Safety

  • Reagents: The reagents used in this synthesis are common, relatively inexpensive, and available in bulk, making the route economically viable for large-scale production.

  • Bromination Safety: Bromine is highly corrosive and toxic. The addition should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The use of a bromine trap is essential to neutralize escaping HBr gas.

  • Formylation Safety: Acetonitrile and triethylamine are flammable. Heating should be conducted using a heating mantle with a temperature controller. The reaction should be run under an inert atmosphere to prevent moisture contamination, which can deactivate the magnesium complex. The quenching step with HCl is exothermic and should be performed slowly in an ice bath.

  • Workup: The workup procedures rely on standard liquid-liquid extraction and precipitation/recrystallization, which are readily scalable unit operations in industrial settings.

  • Waste Management: Halogenated and organic waste streams should be collected and disposed of according to institutional and local regulations. The aqueous waste from the workup should be neutralized before disposal.

References

  • Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.
  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols - Benchchem. (n.d.).
  • Methyl 5-bromo-3-hydroxy-2-methylbenzo
  • Methyl 3-bromo-4-hydroxybenzo
  • Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure.
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (n.d.).
  • Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applic
  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.).
  • Vilsmeier haack rxn | PPTX - Slideshare. (n.d.).
  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • Buy Methyl 4-formyl-3-hydroxybenzoate | 24589-98-8 - Smolecule. (2023, August 15).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018, January 29).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24).
  • Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid.
  • Duff reaction - Wikipedia. (n.d.).
  • Methyl 3-bromo-2-hydroxybenzo
  • Duff Reaction. (n.d.).
  • Duff Reaction - SynArchive. (n.d.).
  • Methyl 4-bromo-3-hydroxybenzo
  • Reimer–Tiemann reaction. (2020, June 28).
  • Synthesis of methyl 3-formyl-2-hydroxybenzo
  • Methyl 4-formyl-3-hydroxybenzo

Sources

Method

Storage and handling protocols for Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Application Note & Protocol Guide: Storage and Handling of Methyl 4-bromo-2-formyl-3-hydroxybenzoate Part 1: Introduction & Chemical Identity Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Storage and Handling of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Part 1: Introduction & Chemical Identity

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates and natural product analogs.[1] Its structure combines four distinct reactive functionalities—a methyl ester, an aryl bromide, a phenolic hydroxyl, and an aldehyde—on a single benzene ring.

This density of functional groups creates specific stability challenges. The ortho relationship between the formyl (aldehyde) and hydroxyl (phenol) groups mimics the salicylaldehyde motif, facilitating strong intramolecular hydrogen bonding. While this confers some thermodynamic stability, the compound remains susceptible to oxidation (aldehyde to carboxylic acid) and hydrolysis (ester cleavage), necessitating a rigorous storage and handling protocol.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertySpecification / Characteristic
CAS Number 2092432-54-5
Molecular Formula C₉H₇BrO₄
Molecular Weight 259.05 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water.
Key Sensitivities Oxidation (Aldehyde/Phenol), Moisture (Ester hydrolysis), Light (Halogenated aromatic).
pKa (Predicted) ~6–7 (Phenolic OH, lowered by electron-withdrawing formyl/ester groups)

Part 2: Hazard Assessment & Safety (HSE)

Core Directive: Treat as a potent irritant and potential sensitizer.

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3.

  • Signal Word: WARNING

Personal Protective Equipment (PPE):

  • Respiratory: N95/P2 particulate respirator required during weighing; full-face respirator if handling >10g in open air.

  • Dermal: Nitrile gloves (double-gloving recommended).

  • Ocular: Chemical splash goggles.

Part 3: Storage Protocol

Scientific Rationale: The primary degradation pathway is the aerobic oxidation of the formyl group to a carboxylic acid (benzoic acid derivative), accelerated by light and moisture. The secondary pathway is the hydrolysis of the methyl ester.

Protocol 1: Long-Term Storage (>1 Month)
  • Container: Amber borosilicate glass vials with PTFE-lined screw caps. Do not use clear glass.

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, which blankets the solid more effectively.

  • Temperature: Store at 2°C to 8°C .

    • Note: While some vendors list "Room Temperature," refrigeration significantly retards the autoxidation of the aldehyde moiety.

  • Desiccation: Store the vial inside a secondary container (e.g., a desiccator or a sealed jar) containing activated silica gel or Drierite.

Protocol 2: Short-Term / Working Aliquots (<1 Month)
  • Store at Room Temperature (20–25°C) in a desiccator.

  • Critical: Allow refrigerated containers to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Visualizing the Storage Logic

StorageLogic Start Incoming Material Methyl 4-bromo-2-formyl-3-hydroxybenzoate CheckSeal Check Manufacturer Seal Intact? Start->CheckSeal Equilibrate Equilibrate to RT (Prevent Condensation) CheckSeal->Equilibrate Yes OpenInert Open in Inert Atmosphere (Glovebox/Funnel) Equilibrate->OpenInert Aliquot Aliquot into Amber Vials (Avoid repeated freeze-thaw) OpenInert->Aliquot Purge Purge Headspace (Argon/Nitrogen) Aliquot->Purge Store Store at 2-8°C Secondary Desiccation Purge->Store

Figure 1: Decision workflow for receiving and banking the compound to ensure maximum shelf-life.

Part 4: Handling & Solubilization Protocols

Protocol 3: Weighing and Transfer
  • Static Charge: This powder can be static. Use an anti-static gun or polonium strip if available.

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid iron/rust, which can catalyze phenolic oxidation.

  • Environment: Ideally weigh inside a fume hood. For high-precision analytical standards, weigh in a glovebox.

Protocol 4: Solubilization for Synthesis/Analysis
  • Solvent Choice:

    • Preferred: Anhydrous Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), or Ethyl Acetate.

    • Avoid: Alcohols (Methanol/Ethanol) for long durations (>24h) unless necessary, as the aldehyde can slowly form hemiacetals, complicating NMR interpretation.

  • Procedure:

    • Add solvent slowly to the solid.

    • Vortex gently.

    • If using DMSO for biological assays, prepare fresh. Do not store DMSO stocks for >1 week, as DMSO can act as an oxidant (Swern-type reactivity) toward the aldehyde over time.

Part 5: Quality Control (QC) & Troubleshooting

Self-Validating System: Before committing the material to a valuable synthesis, verify its integrity using Proton NMR (^1H NMR).

QC Checkpoints:
  • The Aldehyde Peak: Look for a distinct singlet between 10.0 – 10.5 ppm .

    • Failure Mode: Disappearance of this peak indicates oxidation to acid or acetal formation.

  • The Phenolic Proton: Due to the internal H-bond with the aldehyde (salicylaldehyde effect), the phenolic –OH signal will be sharp and significantly downfield (11.0 – 12.0 ppm ).

    • Failure Mode: A broad or upfield shift suggests disruption of this H-bond (e.g., wet solvent or hydrolysis).

  • Visual Inspection:

    • Pass: Pale yellow/off-white crystalline powder.

    • Fail: Dark orange/brown sticky solid (indicates quinone formation/oxidation).

Visualizing the Degradation Pathways

DegradationPathways Compound Active Compound (Aldehyde + Ester) Oxidation Oxidation (Air/Light) Compound->Oxidation + O2 / hν Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis + H2O Hemiacetal Hemiacetal (Alcohol Solvents) Compound->Hemiacetal + ROH AcidProduct Carboxylic Acid Impurity (Loss of CHO peak) Oxidation->AcidProduct AcidEster Acid-Ester Cleavage (Loss of OMe peak) Hydrolysis->AcidEster SolventAdduct Solvent Adduct (Complex NMR) Hemiacetal->SolventAdduct

Figure 2: Primary degradation pathways. Monitoring these endpoints via TLC or NMR ensures protocol adherence.

References

  • Kauch, M., & Hoppe, D. (2006). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation. Synthesis, 2006(09), 1575-1577. (Contextual grounding for salicylaldehyde stability). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Boron-mediated one-pot access to salicylaldehydes. (Mechanistic insight into ortho-formyl/hydroxy interactions). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 4-bromo-2-formyl-3-hydroxybenzoate Synthesis

Ticket ID: #SYN-PARP-042 Subject: Yield Optimization & Troubleshooting for Substituted Salicylaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PARP-042 Subject: Yield Optimization & Troubleshooting for Substituted Salicylaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate presents a classic "crowded arene" challenge. You are attempting to install three distinct functionalities (ester, hydroxyl, aldehyde) and a halogen on a single benzene ring with specific regiochemistry.

The primary yield bottleneck is invariably the introduction of the formyl group at the C2 position . This position is sterically occluded, sandwiched between the C1-ester and the C3-hydroxyl group. Standard electrophilic aromatic substitutions (like Vilsmeier-Haack) often fail here due to steric hindrance or lack of regioselectivity (favoring the less hindered C6 position).

This guide prioritizes the Magnesium-Mediated Ortho-Formylation (the Aldred/Skattebøl method) over the traditional Duff reaction, as it provides the necessary coordination geometry to force the aldehyde into the C2 "pocket."

Part 1: The Synthetic Pathway & Logic

The most robust route relies on the regioselective bromination of methyl 3-hydroxybenzoate, followed by directed formylation.

Workflow Diagram

ReactionPathway cluster_byproducts Common Pitfalls SM Methyl 3-hydroxybenzoate (Starting Material) Step1 Step 1: Bromination (NBS, MeCN, 0°C) SM->Step1 Regioselective Halogenation Inter Intermediate: Methyl 4-bromo-3-hydroxybenzoate Step1->Inter BP1 6-Bromo Isomer (Impurity A) Step1->BP1 Lack of Temp Control Step2 Step 2: Mg-Mediated Formylation (MgCl2, TEA, (CH2O)n) Inter->Step2 Ortho-Specific Insertion Product Target: Methyl 4-bromo-2-formyl- 3-hydroxybenzoate Step2->Product BP2 De-brominated Product Step2->BP2 Over-reduction/Side rxn

Caption: Figure 1. Optimized synthetic workflow. Step 2 utilizes magnesium coordination to overcome steric hindrance at the C2 position.

Part 2: Critical Protocol Optimization

Step 1: Regioselective Bromination

Objective: Install Bromine at C4 (Para to Ester, Ortho to OH).

  • The Challenge: The OH group activates both C2, C4, and C6. The Ester deactivates meta (which directs to C3, but OH is already there). We need to favor C4 over C6.

  • Recommendation: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at low temperature (0°C to -10°C).

    • Why: Bromine (

      
      ) is often too aggressive and can lead to di-bromination. NBS provides a controlled source of bromonium ions. The para-position to the ester (C4) is electronically favored over C6 due to the synergistic directing effects of the OH (ortho) and Ester (para).
      
Step 2: The Yield Killer – Formylation at C2

Objective: Install Aldehyde at C2 (Between Ester and OH).[1]

  • The Solution: Magnesium-Mediated Formylation .[2][3]

  • Mechanism: The reaction uses anhydrous

    
    , Triethylamine (
    
    
    
    ), and Paraformaldehyde.
    • Deprotonation:

      
       deprotonates the phenol.
      
    • Coordination:

      
       coordinates with the phenoxide oxygen.
      
    • Direction: The magnesium ion simultaneously coordinates with the formaldehyde equivalent, forming a transition state that delivers the formyl group specifically to the ortho position. Because C4 is blocked by Bromine, the reaction is forced to C2, despite the steric crowding.

Optimized Protocol (Mg-Mediated)
  • Dry Conditions: Flame-dry glassware. Use anhydrous THF or Acetonitrile (MeCN). Moisture kills the active Mg-species.

  • Reagents:

    • Substrate: 1.0 eq

    • Anhydrous

      
      : 1.5 – 2.0 eq
      
    • Paraformaldehyde (PFA): 3.0 – 4.0 eq (High purity, depolymerized)

    • Triethylamine (

      
      ): 3.0 – 4.0 eq
      
  • Procedure:

    • Dissolve substrate in solvent.[1] Add

      
       and 
      
      
      
      . Stir for 15-30 mins (formation of phenoxide-Mg complex).
    • Add PFA.

    • CRITICAL: Reflux is required. The C2 position is hindered; kinetic energy is needed to overcome the barrier. Reflux for 4–8 hours.

    • Quench: Acidic workup (1N HCl) is necessary to hydrolyze the Mg-complex and release the aldehyde.

Part 3: Troubleshooting Guide (FAQ)

Category 1: Low Yield in Formylation[4]

Q: I am getting <20% yield using the Duff Reaction (Hexamine/TFA). Why? A: The Duff reaction relies on an iminium ion intermediate that is bulky and sensitive to electronic deactivation. Your substrate has an electron-withdrawing ester and a bromine atom. These deactivate the ring, making the Duff reaction sluggish. Furthermore, the Duff reaction often produces "tars" (polymerized byproducts) when forced.

  • Fix: Switch to the Mg-mediated method described above. It is less sensitive to electronic deactivation because the Mg-coordination facilitates the electrophilic attack.

Q: I switched to Mg-mediated formylation, but the reaction is incomplete. A: This is usually due to hydration of MgCl2 or poor quality Paraformaldehyde .

  • Diagnostic: Is your

    
     strictly anhydrous? (Beads/powder should not be clumped). Is your PFA old? (Old PFA polymerizes too tightly and doesn't depolymerize easily).
    
  • Fix:

    • Use fresh anhydrous

      
       (or dry it under vacuum at 150°C).
      
    • Crack the PFA: Heat the PFA slightly or use a large excess.

    • Solvent Switch: If using THF (Reflux ~66°C), switch to Acetonitrile (MeCN) (Reflux ~82°C). The higher temperature helps overcome the steric barrier at C2.

Category 2: Impurity Profiles

Q: I see a byproduct with Mass M-Br (De-bromination). A: This can happen during the workup or if traces of metals (Pd, Ni) are present in the glassware from previous runs, catalyzing reduction.

  • Fix: Ensure dedicated glassware. Avoid using strong reducing agents during workup.

Q: The product hydrolyzes to the carboxylic acid (Loss of Methyl Ester). A: The ester at C1 is ortho to the new aldehyde and the phenol. It can be labile during the acidic quench.

  • Fix: Use cold 1N HCl for the quench and perform the extraction immediately. Do not let the reaction sit in the acidic aqueous phase for prolonged periods.

Part 4: Data & Decision Matrix

Comparison of Formylation Methods
FeatureDuff ReactionVilsmeier-HaackMg-Mediated (Recommended)
Reagents Hexamine / TFA

/ DMF

/ TEA /

Regioselectivity Ortho (poor control)Para (usually)Strictly Ortho
Yield (Est.) 15–30%<10% (Wrong isomer)65–85%
Tolerance Low (Acid sensitive)Low (Ester hydrolysis)High
Main Issue Tar formationSteric hindranceMoisture sensitivity
Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield in Formylation Step CheckMethod Are you using Duff or Vilsmeier? Issue->CheckMethod SwitchMethod Action: Switch to MgCl2/TEA/PFA CheckMethod->SwitchMethod Yes CheckMg Using Mg Method? Check Reagents CheckMethod->CheckMg No (Already using Mg) Dryness Is MgCl2 Anhydrous? Is Solvent Dry? CheckMg->Dryness DryAction Action: Flame dry, Use fresh MgCl2 Dryness->DryAction No/Unsure TempCheck Check Temperature Dryness->TempCheck Yes, confirmed TempAction Action: Switch THF -> MeCN Increase Reflux Time TempCheck->TempAction Reaction Incomplete

Caption: Figure 2. Diagnostic logic for resolving low yield in the critical C2-formylation step.

References

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[3] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[2][3] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.

  • Hansen, T. V., & Skattebøl, L. (2005). One-pot synthesis of substituted salicylaldehydes from phenols.[2][3][4] Organic Syntheses, 82, 64.

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient method for the ortho-formylation of phenols.[2][5] Acta Chemica Scandinavica, 53(4), 258-262.

  • Fujisawa, H., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Introduction Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. Its molecular structure, featuring an ald...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. Its molecular structure, featuring an aldehyde, a phenol, a methyl ester, and a bromo-substituent, presents a unique set of challenges for purification. The presence of the electron-withdrawing formyl group and the acidic phenolic hydroxyl group makes the molecule susceptible to degradation and side reactions, particularly oxidation.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. It combines theoretical principles with practical, field-proven protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses common challenges in a question-and-answer format, providing targeted solutions based on scientific principles.

Question 1: My crude product is a dark brown or reddish oil, but the literature reports a solid. What's the likely cause and my first step?

Answer:

A dark, oily crude product typically indicates the presence of significant impurities, likely from oxidation or residual colored byproducts from the synthesis. The aldehyde functional group is particularly prone to air oxidation to the corresponding carboxylic acid, which can inhibit crystallization.

  • Probable Causes:

    • Oxidation: The formyl group (-CHO) has oxidized to a carboxylic acid (-COOH). This is a very common issue with aldehydes.[1]

    • Residual Solvents: High-boiling point solvents (like DMF or DMSO) used in the reaction may still be present.

    • Polymeric Byproducts: Aldehydes can sometimes undergo self-condensation or polymerization under certain conditions.

    • Oxidized Starting Materials: If the synthesis involved reagents like o-phenylenediamine, their oxidation can lead to highly colored impurities.[2]

  • Recommended First Steps:

    • Initial Analysis: Before attempting any large-scale purification, analyze a small sample of the crude material by Thin Layer Chromatography (TLC). This will give you a visual representation of the number of components in your mixture.

    • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] This will deprotonate and extract the acidic carboxylic acid impurity into the aqueous layer.

    • Solvent Removal: After the wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. This step alone may result in the product solidifying if the primary impurities were acidic.

Question 2: I'm trying to purify my compound using silica gel column chromatography, but I'm getting very low recovery and streaking on my TLC plates. What is happening?

Answer:

This is a classic problem when purifying aldehydes, especially those with adjacent hydroxyl groups, on silica gel.

  • Probable Causes:

    • Decomposition on Silica: Standard silica gel is acidic (pKa ≈ 4-5). This acidic environment can lead to the decomposition of acid-sensitive compounds.[5] Some aldehydes can form acetals with residual water/alcohols on the silica surface or undergo other acid-catalyzed side reactions.

    • Irreversible Adsorption: The polar phenolic hydroxyl and aldehyde groups can bind very strongly to the silanol groups (Si-OH) on the silica surface, leading to poor elution and streaking.

    • Incorrect Solvent System: The polarity of your eluent may be too low, causing the compound to move very slowly and spread out, or too high, causing it to elute too quickly with impurities.

  • Troubleshooting and Optimization:

    • Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. This is done by preparing a slurry of the silica in your starting eluent and adding 1% triethylamine (Et₃N) by volume. While effective, be aware that triethylamine can be difficult to remove from the final product.

    • Use an Alternative Stationary Phase: Consider using basic alumina instead of silica gel. Alumina is generally less harsh towards sensitive aldehydes.[5]

    • Optimize Your Eluent:

      • Use a gradient elution. Start with a low polarity solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.

      • Add a small amount of a competitive binder, like methanol (1-2%), to your eluent system. This can help to occupy the active sites on the silica gel and improve the elution profile of your compound.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

Question 3: I've isolated a solid, but I can't find a suitable single solvent for recrystallization. What should I do?

Answer:

Finding the right recrystallization solvent is key. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. When a single solvent doesn't work, a two-solvent (or multi-solvent) system is the standard approach.

  • Recommended Strategy (Two-Solvent System):

    • Identify a "Soluble" Solvent: Find a solvent in which your product is very soluble, even at or near room temperature (e.g., Dichloromethane, Acetone, Ethyl Acetate).

    • Identify an "Insoluble" or "Poor" Solvent (Miscible with the first): Find a solvent in which your product is poorly soluble, even when hot (e.g., Hexanes, Heptane, Water). This "anti-solvent" must be miscible with your "soluble" solvent.

    • Perform the Recrystallization:

      • Dissolve your crude solid in the minimum amount of the hot "soluble" solvent.

      • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

      • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration. A patent for a similar compound, methyl 3-bromo-4-hydroxybenzoate, suggests recrystallization from a toluene-based system.[6]

Question 4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with compounds that have relatively low melting points or when the solution cools too quickly.

  • Recommended Solutions:

    • Slow Down the Cooling: This is the most critical factor. After preparing your hot, saturated solution, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure very slow cooling.

    • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until it is clear and add a small amount (5-10% more) of the hot solvent before attempting to cool it again.

    • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 2: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended for crude products that are oily or contain multiple impurities with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica gel plate and test various mobile phases. A good system will give your product an Rf value of approximately 0.25-0.35. For this compound, a starting point would be a mixture of Hexanes and Ethyl Acetate.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor them by TLC.

    • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 to 80:20 Hexanes:EtOAc). A similar compound was purified using a Heptane/EtOAc system.[3]

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (Gradient)
Initial Polarity 95:5 (Hexanes:EtOAc)
Final Polarity 70:30 (Hexanes:EtOAc)
Detection Method UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain

Protocol 2: Purification by Recrystallization

This is the preferred method if your crude product is a solid with a relatively high initial purity (>80-85%).

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes, Water) at room temperature and upon heating. Look for a solvent or solvent pair as described in the troubleshooting section.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator to remove all traces of solvent.

Section 3: Visual Workflows

Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for selecting the appropriate purification method.

G crude Crude Product analysis Analyze by TLC/ ¹H NMR crude->analysis solid Is it a solid (>80% pure)? analysis->solid acidic Acidic Impurities Detected? analysis->acidic Check NMR/Workup recrystallize Recrystallization solid->recrystallize Yes column Column Chromatography solid->column No pure_product Pure Product recrystallize->pure_product column->pure_product acidic->column No wash Perform Acid-Base Wash First acidic->wash Yes wash->column

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Column Chromatography

This diagram provides a logical workflow for diagnosing and solving common issues during column chromatography.

G start Column Run Problematic issue What is the issue? start->issue streaking Streaking/ Tailing issue->streaking recovery Low Recovery/ Decomposition issue->recovery separation Poor Separation issue->separation sol_streak 1. Reduce Polarity 2. Check Solubility 3. Reduce Loading streaking->sol_streak sol_recovery 1. Deactivate Silica (Et₃N) 2. Use Alumina 3. Run Column Faster recovery->sol_recovery sol_separation 1. Optimize Eluent (TLC) 2. Use a Gradient 3. Use a Longer Column separation->sol_separation

Caption: Troubleshooting guide for column chromatography.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I confirm the purity of my final product?

    • A: A combination of techniques is best. A sharp melting point is a good indicator of purity. ¹H NMR spectroscopy should show clean signals corresponding to the product structure with no significant impurity peaks. Finally, HPLC analysis can provide a quantitative measure of purity (e.g., >98%).

  • Q: How should I store the purified Methyl 4-bromo-2-formyl-3-hydroxybenzoate?

    • A: Due to the potential for oxidation of the aldehyde group, the purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dark, and dry place.

  • Q: Can I use a bisulfite extraction to purify this aldehyde?

    • A: Yes, a bisulfite extraction is a chemical method that can be highly effective for separating aldehydes from other compounds.[7] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase. The aldehyde can then be regenerated by treating the aqueous layer with an acid or base. This is a powerful technique if you need to remove a stubborn non-aldehydic impurity.

References

  • Benchchem. (n.d.). Technical Support Center: Substituted Benzaldehyde Hydrazones.
  • ChemicalBook. (n.d.). METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis.
  • ChemicalBook. (2026, January 13). METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2.
  • Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ResearchGate. (n.d.). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • S3-AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
  • Sigma-Aldrich. (n.d.). METHYL p-HYDROXYBENZOATE.
  • Vertex AI Search. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preserving Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Welcome to the technical support and troubleshooting guide for Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) . As a highly functionalized building block frequently used in the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) . As a highly functionalized building block frequently used in the synthesis of complex pharmaceuticals (such as Ikzf2 degraders[1]), this molecule presents unique handling challenges.

The primary vulnerability of this compound lies in its C2-formyl group . Due to the strongly electron-withdrawing nature of the para-bromo and meta-ester groups, the aldehyde carbon is highly electrophilic. While the ortho-hydroxyl group provides minor ground-state stabilization via intramolecular hydrogen bonding, the formyl group remains highly susceptible to radical-chain autoxidation (converting to a carboxylic acid) when exposed to air, light, or transition metals.

This guide provides the mechanistic causality behind these degradation pathways, diagnostic data, and self-validating protocols to protect your intermediate.

Part 1: Diagnostic Signatures of Oxidation

Before troubleshooting, you must accurately identify the state of your compound. Autoxidation adds a single oxygen atom (+16 Da), converting the aldehyde to a carboxylic acid. Use the self-validating analytical markers in the table below to assess your batch[1].

Compound State¹H NMR Signature (DMSO-d₆)LC-MS (m/z) [M+H]⁺Visual Appearance
Intact Aldehyde (Desired)10.38 ppm (s, 1H, CHO)12.06 ppm (br s, 1H, OH)259.0 / 261.0 (1:1 Br isotope ratio)Light yellow to off-white solid
Oxidized Byproduct (Carboxylic Acid)Absent (10.38 ppm peak vanishes)New broad peak >12.5 ppm (COOH)275.0 / 277.0White solid
Protected Acetal (1,3-Dioxolane)Absent (10.38 ppm peak vanishes)~6.0 - 6.2 ppm (s, 1H, O-CH-O)303.0 / 305.0Off-white solid
Part 2: Troubleshooting Guides & FAQs

TroubleshootingTree N1 Oxidation Detected? (COOH peak in LCMS/NMR) N2 Check Storage Conditions N1->N2 N3 Stored under Air/Light? N2->N3 N4 Purge with Ar/N2, Store at -20°C in Dark N3->N4 Yes N5 Check Reaction Conditions N3->N5 No N6 Using Basic/Oxidizing Reagents? N5->N6 N7 Implement Acetal Protection N6->N7 Yes

Troubleshooting logic tree for identifying and resolving formyl oxidation.

Q: Why does my batch show a new peak at [M+H]⁺ 275 in LCMS after a month of storage? A: This indicates autoxidation of the formyl group to a carboxylic acid. Aldehydes undergo radical-chain autoxidation upon exposure to atmospheric oxygen and light. The electron-withdrawing bromo and ester groups make the intermediate acyl radical highly reactive, accelerating this degradation.

Q: Can I run a Suzuki-Miyaura coupling on the 4-bromo position without protecting the 2-formyl group? A: It is highly discouraged. Palladium-catalyzed cross-couplings require basic conditions (e.g., Na₂CO₃, K₃PO₄) and elevated temperatures. Under these conditions, the unprotected formyl group is highly susceptible to base-catalyzed degradation (e.g., Cannizzaro disproportionation) or rapid oxidation by trace oxygen. Protection as an acetal is required to mask the electrophilic carbon[2],[3].

Q: Does the 3-hydroxy group protect the aldehyde from oxidation? A: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the formyl oxygen, which provides minor thermodynamic stabilization to the ground state. However, it is insufficient to prevent radical-mediated autoxidation. Furthermore, if transition metal impurities are present, the phenolic oxygen can coordinate the metal, potentially accelerating localized oxidation.

Q: How do I remove the acetal protecting group without hydrolyzing the methyl ester at C1? A: Acetals are cleaved under mildly acidic conditions (e.g., aqueous HCl in THF) which leave the methyl ester intact[4]. Esters require significantly harsher acidic conditions with prolonged heat, or basic saponification, to hydrolyze.

Part 3: Validated Experimental Protocols

To ensure the integrity of your synthetic workflow, employ the following self-validating protocols for storage, protection, and deprotection.

ProtectionWorkflow A Methyl 4-bromo-2-formyl- 3-hydroxybenzoate B Ethylene Glycol, p-TsOH Toluene, Reflux (Dean-Stark) A->B Protection Step C 1,3-Dioxolane Acetal (Protected Intermediate) B->C D Downstream Reactions (e.g., Suzuki Coupling) C->D Stable to Base/Oxidants E Aqueous HCl, THF, RT D->E Deprotection Step F Regenerated Formyl Group E->F

Workflow for the acetal protection and deprotection of the formyl group.

Protocol A: Inert Atmosphere Storage (Prevention)

Causality: Physical exclusion of triplet oxygen and UV light prevents the initiation of the radical autoxidation chain.

  • Transfer the solid compound to an amber glass vial to prevent photo-initiation.

  • Place the vial in a vacuum desiccator or Schlenk flask.

  • Apply high vacuum (≤ 0.1 mbar) for 15 minutes to pull ambient oxygen from the crystal lattice.

  • Backfill with high-purity Argon (99.999%). Repeat the vacuum-argon cycle three times.

  • Seal tightly with a PTFE-lined cap, wrap with Parafilm, and store at -20 °C.

Protocol B: Chemical Protection (1,3-Dioxolane Acetalization)

Causality: Converting the sp² hybridized aldehyde to an sp³ hybridized acetal removes its electrophilicity, rendering it completely inert to nucleophiles, bases, and oxidizing agents[5],[2].

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Methyl 4-bromo-2-formyl-3-hydroxybenzoate (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Reflux the mixture at 110 °C. Mechanistic Note: Acetal formation is an equilibrium process. The Dean-Stark trap azeotropically removes the water byproduct, driving the reaction to completion via Le Chatelier's principle[2],[4].

  • Validation Step: Monitor by TLC or LCMS. The reaction is complete when the formyl ¹H NMR peak (10.38 ppm) is entirely replaced by the acetal methine proton (~6.1 ppm).

  • Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Selective Deprotection

Causality: Acetals are stable to base but rapidly hydrolyze back to the aldehyde in the presence of aqueous acid[4].

  • Dissolve the acetal-protected intermediate in a 4:1 mixture of THF and 1M aqueous HCl.

  • Stir at room temperature for 2-4 hours.

  • Validation Step: Monitor by LCMS for the reappearance of the [M+H]⁺ 259/261 signal.

  • Neutralize carefully with saturated NaHCO₃ (monitor pH to avoid hydrolyzing the methyl ester), extract with DCM, dry, and concentrate to recover the free formyl group.

References
  • Source: google.
  • Source: jove.
  • Source: scribd.
  • 17.
  • Source: masterorganicchemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS No. 22717-56-2).

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS No. 22717-56-2). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile chemical intermediate. Our goal is to provide a structured, in-depth guide to understanding and overcoming these issues through a combination of foundational chemical principles and practical, field-proven laboratory techniques.

Understanding the Molecule: A Physicochemical Overview

The solubility behavior of a compound is intrinsically linked to its structure. Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a multi-functionalized aromatic molecule, and each functional group contributes to its overall polarity and interaction with different solvents.

Key Physicochemical Properties

PropertyValueSource
CAS Number 22717-56-2[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1][2]
Appearance Solid[2]
Melting Point 41-42°C[1]
Structural Influences on Solubility

The molecule's structure presents a classic case of mixed polarity, which is the root of many solubility challenges. The principle of "like dissolves like" is paramount; polar solvents will best dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[3][4]

  • Polar/Hydrogen-Bonding Groups: The hydroxyl (-OH) and formyl (-CHO) groups are polar and can participate in hydrogen bonding with protic solvents (like water or methanol).[5][6] The ester's carbonyl oxygen can also act as a hydrogen bond acceptor.[7] These groups enhance solubility in polar solvents.

  • Acidic Character: The phenolic hydroxyl group is weakly acidic. This property is a critical tool for solubility manipulation in aqueous media, as its deprotonation leads to a highly polar ionic salt.

  • Non-Polar/Lipophilic Regions: The benzene ring and the bromo (-Br) substituent are non-polar and hydrophobic.[8] These features increase the compound's affinity for non-polar organic solvents. The methyl group of the ester also contributes to its lipophilic character.

Caption: Structure of Methyl 4-bromo-2-formyl-3-hydroxybenzoate with key functional groups highlighted.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial questions and provides straightforward solutions to try before moving to more advanced methods.

Q1: My compound won't dissolve. What are the best starting solvents to try?

A: The mixed polarity of this compound means that solvents of intermediate polarity are often the best starting point. Polar aprotic solvents are particularly effective.

Recommended Initial Solvent Screen:

Solvent ClassRecommended SolventsRationale & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneThese solvents have strong dipole moments to interact with the polar groups of the compound but lack acidic protons, preventing unwanted reactions. They are excellent for creating concentrated stock solutions. Structurally similar compounds show good solubility in DMSO and DMF.[9]
Polar Protic Methanol, EthanolThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and formyl groups.[5] They are often used in reactions where the starting material is then added to a different reaction solvent.
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar and are good options if the compound is being used in a reaction with non-polar reagents. They primarily solvate the aromatic ring and bromo-substituent.
Q2: I can see solid particles suspended in my chosen solvent. What simple physical methods can I use to aid dissolution?

A: Increasing the kinetic energy of the system can often overcome the activation energy barrier for dissolution.[3]

  • Agitation: Simple vortexing or placing the sample on a shaker can significantly increase the interaction between the solvent and the solute surface. For stubborn samples, magnetic stirring for an extended period is recommended.

  • Gentle Heating: For most solids, solubility increases with temperature.[10][11] Warming the mixture gently (e.g., to 30-40°C) in a water bath can dramatically improve solubility. Safety First: Always use a condenser if heating volatile or flammable solvents and never heat a sealed container.

  • Sonication: Using an ultrasonic bath can break apart agglomerates of solid particles, increasing the effective surface area available for the solvent to act upon.[12]

Q3: I need to use this compound in an aqueous reaction, but it is insoluble in water. How can I make it water-soluble?

A: This is a common requirement, and the compound's acidic phenolic group provides an elegant solution. By adding a mild base, you can deprotonate the phenol to form a sodium or potassium phenoxide salt. This ionic salt is vastly more polar than the neutral molecule and will readily dissolve in water.

Mechanism: pH Adjustment for Solubilization

G cluster_0 Insoluble State cluster_1 Soluble State Insoluble Compound-OH (Poorly Water-Soluble) Base Add Mild Base (e.g., NaHCO₃, K₂CO₃) Insoluble->Base Deprotonation Soluble Compound-O⁻ Na⁺ (Highly Water-Soluble Ionic Salt) Base->Soluble Salt Formation

Caption: pH adjustment transforms the insoluble phenol into a soluble ionic salt.

Protocol:

  • Suspend the Methyl 4-bromo-2-formyl-3-hydroxybenzoate in the required volume of water.

  • While stirring, add a mild aqueous base (e.g., 1M sodium bicarbonate or 1M potassium carbonate) dropwise.

  • Continue adding the base until the solid material completely dissolves, indicating the formation of the soluble phenoxide salt.

  • Be mindful that this will increase the pH of your final solution, which may affect your subsequent reaction.

Advanced Troubleshooting Workflow

If initial attempts to dissolve the compound are unsuccessful, a more systematic approach is required. The following workflow guides you through advanced strategies.

Caption: A decision tree for systematically troubleshooting solubility issues.

Strategy: Co-Solvency

When a single solvent is ineffective, a mixture of solvents, known as a co-solvent system, can be highly effective.[13][14] This involves dissolving the compound in a small amount of a strong organic solvent (like DMSO) and then diluting this stock solution into the primary reaction solvent (e.g., water or a buffer). The strong solvent keeps the compound solubilized while the bulk medium provides the necessary environment for the reaction.

  • Causality: The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] Essentially, the DMSO or DMF molecules form a "solvation shell" around the compound, making it more compatible with the aqueous environment.

  • Common Systems: DMSO/water, DMF/water, Ethanol/water, THF/water.

  • Important Consideration: The final concentration of the organic co-solvent should be kept as low as possible, as it may interfere with certain biological assays or chemical reactions. A typical final concentration is <1-5% v/v.

Experimental Protocol: Systematic Solubility Screening

This protocol provides a method for quantitatively assessing the solubility of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in a range of common laboratory solvents.

Objective:

To determine the approximate solubility and identify the most effective solvent(s) for the target compound.

Materials:
  • Methyl 4-bromo-2-formyl-3-hydroxybenzoate

  • Analytical balance

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Pipettes

  • Panel of solvents:

    • Water (Deionized)

    • Methanol

    • Ethanol

    • Acetone

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

Methodology:
  • Preparation: Accurately weigh 5 mg of Methyl 4-bromo-2-formyl-3-hydroxybenzoate into each labeled vial.

  • Initial Solvent Addition: To the first vial, add the first solvent (e.g., Water) in a small, precise increment, for example, 100 µL.

  • Agitation: Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.

  • Iterative Addition: If the solid has not fully dissolved, add another 100 µL increment of the solvent. Repeat steps 3 and 4.

  • Recording: Continue adding solvent in increments until the solid is completely dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility in mg/mL. For example, if 5 mg dissolved in a final volume of 0.5 mL, the solubility is approximately 10 mg/mL.

  • Repeat: Repeat this process for each solvent in the panel.

Data Interpretation Table:

Use the following table to record and classify your results.

SolventVolume to Dissolve 5 mg (mL)Approx. Solubility (mg/mL)ClassificationObservations (e.g., color, heating required)
Water> 2.0< 2.5Poorly SolubleSuspension formed
Methanol
Ethanol
Acetone
DCM
DMF
DMSO

Solubility Classification:

  • Highly Soluble: < 0.1 mL required (> 50 mg/mL)

  • Soluble: 0.1 - 0.5 mL required (10 - 50 mg/mL)

  • Moderately Soluble: 0.5 - 1.0 mL required (5 - 10 mg/mL)

  • Slightly Soluble: 1.0 - 2.0 mL required (2.5 - 5 mg/mL)

  • Poorly Soluble / Insoluble: > 2.0 mL required (< 2.5 mg/mL)

This systematic approach provides robust, reproducible data to guide your experimental design and ensure the successful use of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in your research.

References

  • Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Aldehyde- General Structure, Classification, Properties and Faqs. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Sahoo, S. K., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Unacademy. (n.d.). Aldehydes, Ketones and Carboxylic Acid. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with isolating methyl 4-bromo-2-formyl-3-hydroxybenzoate from its regioisomer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with isolating methyl 4-bromo-2-formyl-3-hydroxybenzoate from its regioisomers.

The formylation of precursors like methyl 4-bromo-3-hydroxybenzoate inherently produces a mixture of regioisomers because the hydroxyl group activates both the ortho (C2) and para (C6) positions ()[1]. Successfully isolating the target C2-formyl isomer requires exploiting specific intramolecular interactions that drastically alter the physical properties of the molecules.

Part 1: Mechanistic Insight (The "Why" Behind the Separation)

To separate these molecules efficiently, we must look at their structural thermodynamics. The separation logic relies entirely on the presence or absence of an intramolecular hydrogen bond .

In the target 2-formyl isomer , the formyl group (-CHO) is flanked by the ester at C1 and the hydroxyl group at C3. The close spatial proximity allows the C3-OH to form a highly stable, 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the C2-CHO. This interaction "masks" the highly polar hydroxyl group, preventing it from interacting with the silanol groups of the silica gel stationary phase. This is a well-documented phenomenon in salicylaldehyde derivatives ()[2].

Conversely, in the 6-formyl isomer (the primary byproduct), the formyl group is para to the hydroxyl group. The C3-OH is left "free" to participate in intermolecular hydrogen bonding with the silica gel, drastically increasing its polarity and retention time.

MechanisticLogic Target Methyl 4-bromo-2-formyl-3-hydroxybenzoate (Target Regioisomer) HBond Intramolecular H-Bond (3-OH to 2-CHO) Target->HBond Byproduct Methyl 4-bromo-6-formyl-3-hydroxybenzoate (Byproduct Regioisomer) NoHBond Free 3-OH Group (No H-Bond to CHO) Byproduct->NoHBond PolarityLow Lower Polarity Reduced Silica Affinity HBond->PolarityLow PolarityHigh Higher Polarity Strong Silica Affinity NoHBond->PolarityHigh

Mechanistic basis for polarity differences driven by intramolecular hydrogen bonding.

Part 2: Troubleshooting FAQs

Q1: During TLC optimization, my spots are streaking or overlapping. What solvent system is best? A: Because the 2-formyl isomer is significantly less polar, a relatively non-polar solvent system is required. We recommend Hexane/Ethyl Acetate (9:1 to 8:2 v/v) . If streaking occurs, it is likely due to the free phenol of the 6-formyl isomer ionizing on the slightly acidic silica. Add 1% glacial acetic acid to your mobile phase to suppress this ionization and sharpen the bands.

Q2: How do I scale up the separation from analytical TLC to preparative column chromatography? A: Use isocratic elution. Gradient elution often causes the highly retained 6-formyl isomer to co-elute if the polarity is increased too rapidly. Load the crude mixture using the dry loading technique (adsorbing the crude onto a small amount of silica gel and evaporating the solvent) to ensure a perfectly flat, narrow band at the top of the column.

Q3: How can I quickly verify which fraction contains the 2-formyl target without a full 2D-NMR suite? A:


H-NMR is highly diagnostic for this specific structural feature. Look at the phenolic -OH proton shift. In the 2-formyl isomer, the strong intramolecular hydrogen bond deshields the proton, pushing its chemical shift remarkably downfield (typically >11.0 ppm  as a sharp/broad singlet). In the 6-formyl isomer, the free -OH proton typically resonates further upfield (around 9.0 - 10.0 ppm ).

Q4: Can I use recrystallization instead of column chromatography for large batches? A: Yes. The difference in polarity translates directly to a difference in solubility. The 2-formyl isomer is highly soluble in non-polar solvents (like hexanes or heptane). A hot recrystallization from a mixture of Hexane/Dichloromethane can selectively precipitate the more polar 6-formyl isomer, leaving the 2-formyl isomer enriched in the mother liquor. However, silica gel chromatography remains the gold standard for >98% purity.

Part 3: Quantitative Data & Analytical Signatures

The following table summarizes the key comparative metrics used to identify and separate the two primary regioisomers. The structural properties align with established analytical signatures for ortho-formyl phenols ()[3].

PropertyMethyl 4-bromo-2-formyl-3-hydroxybenzoate (Target)Methyl 4-bromo-6-formyl-3-hydroxybenzoate (Byproduct)
Formyl Position C2 (Ortho to Hydroxyl)C6 (Para to Hydroxyl)
Hydrogen Bonding Strong Intramolecular (3-OH to 2-CHO)Intermolecular (with solvent/silica)
TLC R

Value
(Hexane:EtOAc 8:2)
~0.60 ~0.30

H-NMR (OH shift, CDCl

)
> 11.0 ppm (Highly deshielded)~ 9.0 - 10.0 ppm
Relative Polarity LowHigh
Elution Order FirstSecond

Part 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating TLC cross-checks and NMR validation, you ensure the integrity of the isolated product before advancing to subsequent synthetic steps.

Step 1: Column Preparation

  • Slurry-pack a glass column with silica gel (230-400 mesh) using Hexane. Ensure the silica bed is perfectly level.

  • Equilibrate the column with 2 column volumes (CV) of the chosen mobile phase: Hexane:EtOAc (9:1) .

Step 2: Dry Loading (Critical for Resolution)

  • Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).

  • Add silica gel to the flask (approximately 2-3 times the mass of the crude product).

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this dry powder evenly onto the top of the equilibrated silica bed. Top with a thin layer of clean sand to prevent disturbance.

Step 3: Isocratic Elution & Fraction Collection

  • Elute the column isocratically with Hexane:EtOAc (9:1).

  • Collect fractions in standard test tubes.

  • Self-Validation Check: Spot every 3rd fraction on a TLC plate alongside the original crude mixture.

  • The target 2-formyl isomer will elute first (R

    
     ~ 0.60). Pool all fractions containing only this single, high-R
    
    
    
    spot.
  • The 6-formyl isomer will elute significantly later (R

    
     ~ 0.30).
    

Step 4: Concentration and NMR Verification

  • Concentrate the pooled target fractions under reduced pressure to yield the purified methyl 4-bromo-2-formyl-3-hydroxybenzoate.

  • Self-Validation Check: Dissolve a 5 mg aliquot in CDCl

    
     and acquire a 
    
    
    
    H-NMR spectrum. Confirm the presence of the aldehyde proton (~10.3 ppm) and the strongly hydrogen-bonded hydroxyl proton (>11.0 ppm). If the OH peak is <10 ppm, the fractions were misidentified.

SeparationWorkflow Start Crude Reaction Mixture DryLoad Dry Loading onto Silica Gel Start->DryLoad Chromatography Isocratic Elution (Hexane:EtOAc 9:1 to 8:2) DryLoad->Chromatography Fraction1 Fraction 1: 2-Formyl Isomer (Elutes First, Rf ~0.60) Chromatography->Fraction1 Fraction2 Fraction 2: 6-Formyl Isomer (Elutes Second, Rf ~0.30) Chromatography->Fraction2 Verification 1H-NMR Verification (Target OH peak > 11 ppm) Fraction1->Verification

Workflow for the chromatographic separation and verification of the target regioisomer.

References

  • National Institutes of Health (NIH). "Methyl 4-formyl-3-hydroxybenzoate." PubChem Compound Summary for CID 14395860. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate

1H NMR Spectrum Analysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate: Solvent-Dependent Shift Comparison Guide Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly functionalized aromatic building b...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate: Solvent-Dependent Shift Comparison Guide

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex polycyclic aromatic heterocycles[1] and targeted protein degraders, such as Ikzf2 PROTACs[2]. Due to its dense array of functional groups—an ester, a formyl group, a hydroxyl group, and a heavy halogen—accurate structural verification is paramount.

This guide provides an objective comparison of the compound's 1H NMR spectral performance across two standard deuterated solvents (CDCl3 and DMSO-d6) and establishes a self-validating analytical protocol for researchers.

Part 1: Structural & Mechanistic Insights

As an application scientist, interpreting the 1H NMR spectrum of this molecule requires understanding the intramolecular forces at play. The compound is not merely a static ring; it is a highly constrained system dictated by two primary factors:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C3 position is in close spatial proximity to the formyl group at the C2 position. This creates a strong intramolecular hydrogen bond between the hydroxyl proton and the formyl carbonyl oxygen. This interaction locks the conformation and severely deshields the hydroxyl proton, pushing its chemical shift far downfield (>12.0 ppm)[1][2].

  • Regioselective Bromination Confirmation (The Spin System): When synthesizing this compound from its unbrominated precursor (Methyl 2-formyl-3-hydroxybenzoate), 1H NMR is the definitive tool to prove regiochemistry. The unbrominated ring features an AMX spin system (three distinct aromatic protons). Upon successful C4-bromination, the system simplifies to an AX system. The presence of two clean doublets with a coupling constant of J ≈ 8.2 Hz proves ortho-coupling between H-5 and H-6[1][2]. Had bromination occurred at C5, the resulting H-4 and H-6 protons would exhibit meta-coupling (J ≈ 2 Hz). Thus, the 8.2 Hz coupling constant acts as an internal structural validator.

Part 2: Comparative 1H NMR Performance: CDCl3 vs. DMSO-d6

Solvent selection drastically alters the chemical shifts of exchangeable and highly polarized protons. Table 1 compares the experimental 400 MHz 1H NMR data of the compound in non-polar CDCl3[1] versus highly polar, hydrogen-bond accepting DMSO-d6[2].

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, 298 K)

Proton AssignmentMultiplicity & IntegrationChemical Shift in CDCl3 (δ, ppm)Chemical Shift in DMSO-d6 (δ, ppm)Shift Difference (Δδ)
-OH (C3-Hydroxyl)Singlet (s, 1H)12.9212.06-0.86 (Upfield)
-CHO (C2-Formyl)Singlet (s, 1H)10.6610.38-0.28 (Upfield)
Ar-H (C6-Proton)Doublet (d, 1H, J=8.2 Hz)7.838.00+0.17 (Downfield)
Ar-H (C5-Proton)Doublet (d, 1H, J=8.2 Hz)7.417.30-0.11 (Upfield)
-OCH3 (Ester)Singlet (s, 3H)3.973.87-0.10 (Upfield)

Causality Behind the Shifts:

  • The Hydroxyl Upfield Shift in DMSO: In non-polar CDCl3, the intramolecular H-bond is absolute, resulting in extreme deshielding (12.92 ppm)[1]. In DMSO-d6, the highly polar solvent molecules compete as hydrogen-bond acceptors. While the intramolecular bond persists, the strong solvation environment alters the electron density around the proton, slightly shielding it and moving it upfield to 12.06 ppm[2].

  • The C6-Proton Downfield Shift: DMSO-d6 has a higher dielectric constant than CDCl3. It solvates the ester carbonyl more effectively, polarizing the C=O bond. This increases the ester's electron-withdrawing effect on the ortho H-6 proton, shifting it downfield from 7.83 to 8.00 ppm.

Part 3: Standardized Self-Validating Protocol for NMR Acquisition

To ensure reproducibility and quantitative reliability, the following step-by-step methodology must be employed. This protocol includes built-in validation checks to prevent artifact misinterpretation.

Step 1: Sample Preparation & Internal Check

  • Action: Dissolve 10–15 mg of Methyl 4-bromo-2-formyl-3-hydroxybenzoate in 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v TMS, or pure DMSO-d6).

  • Validation Check: Visually inspect the NMR tube. The solution must be completely transparent. Any particulate matter will degrade magnetic field homogeneity, leading to broadened peaks and loss of the critical 8.2 Hz coupling resolution. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of the solvent. Perform automated or manual gradient shimming (TopShim or equivalent).

  • Validation Check: Measure the full width at half maximum (FWHM) of the residual solvent peak (e.g., CHCl3 at 7.26 ppm). The FWHM must be < 1.0 Hz. If it is broader, the sample must be re-shimmed.

Step 3: Acquisition Parameters (Critical Step)

  • Action: Select a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16.

  • Causality & Validation:

    • Spectral Width (SW): You must expand the sweep width to at least -2.0 to 16.0 ppm. Default SW settings often cut off at 12.0 ppm, which will cause the critical 12.92 ppm hydroxyl peak in CDCl3 to alias (fold) or be missed entirely.

    • Relaxation Delay (D1): Set D1 to 2.0 seconds. To ensure quantitative reliability, the internal validation check is the integration ratio. The integrals for OH : CHO : H-6 : H-5 : OCH3 must strictly adhere to a 1:1:1:1:3 ratio. Any deviation indicates incomplete longitudinal relaxation (T1) or co-eluting impurities.

Step 4: Processing

  • Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation. Perform manual phase correction and a polynomial baseline correction. Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

Part 4: Diagnostic Workflow for Structural Verification

The following workflow illustrates the logical progression from sample acquisition to definitive structural verification, utilizing the specific spectral markers of Methyl 4-bromo-2-formyl-3-hydroxybenzoate.

NMR_Workflow Start Methyl 4-bromo-2-formyl-3-hydroxybenzoate Sample Preparation Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Acq 1H NMR Acquisition (400 MHz, 298K, SW > 15 ppm) Solvent->Acq Analysis Spectral Analysis & Peak Assignment Acq->Analysis Aliphatic Aliphatic Region ~3.9 ppm (s, 3H) Analysis->Aliphatic Aromatic Aromatic Region ~7.3 - 8.0 ppm (2d, J ≈ 8.2 Hz) Analysis->Aromatic Downfield Downfield Region >10.0 ppm (2s, 1H each) Analysis->Downfield ConfEster Confirms Intact Methyl Ester Aliphatic->ConfEster ConfBromo Confirms C4-Bromination (AX Spin System) Aromatic->ConfBromo ConfHbond Confirms Formyl & Intramolecular H-bond Downfield->ConfHbond Valid Structure Verified ConfEster->Valid ConfBromo->Valid ConfHbond->Valid

Workflow for structural verification of the target compound via 1H NMR.

References

  • Title: WO2023183540A1 - Ikzf2 degraders and uses thereof (Contains DMSO-d6 1H NMR characterization data).
  • Title: 創薬を志向した多環式芳香族複素環化合物の 効率的合成法の開発 (Development of efficient synthetic methods for polycyclic aromatic heterocyclic compounds for drug discovery) (Contains CDCl3 1H NMR characterization data).

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shifts for Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly functionalized aromatic building block frequently utilized in modern drug discovery, notably in the synthesis of IKZF2 degraders and molecular glu...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a highly functionalized aromatic building block frequently utilized in modern drug discovery, notably in the synthesis of IKZF2 degraders and molecular glues for oncology applications [1].

For drug development professionals and synthetic chemists, confirming the regiochemistry of this heavily substituted intermediate is critical. Because six contiguous positions on the benzene ring are occupied or sterically hindered, traditional 1H NMR provides limited structural proof. Instead, researchers must rely on 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares in silico predictive models (Empirical Additivity vs. Density Functional Theory) against expected experimental 13C NMR data, providing a self-validating experimental workflow to ensure accurate signal assignment.

The Analytical Challenge: Causality in Chemical Shifts

Assigning the 13C NMR spectrum of Methyl 4-bromo-2-formyl-3-hydroxybenzoate requires understanding the complex electronic interplay of its four distinct substituents. The molecule contains five quaternary carbons, making signal acquisition and interpretation uniquely challenging:

  • The Heavy Atom Effect: The bromine atom at the C4 position possesses a large electron cloud that increases diamagnetic shielding. This causes the ipso-carbon (C4) to resonate significantly upfield compared to typical substituted aromatic carbons [2].

  • Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at C3 forms a rigid intramolecular hydrogen bond with the adjacent formyl oxygen (-CHO) at C2. This interaction withdraws electron density from the formyl carbon, pushing its chemical shift further downfield (~195 ppm) while simultaneously deshielding the C3 carbon.

  • Steric Compression: The contiguous arrangement of the ester, formyl, hydroxyl, and bromo groups forces the ester carbonyl out of the primary aromatic plane, subtly altering the expected resonance of the C1 ipso-carbon.

Comparative Data Analysis: Predictive Models vs. Experimental Baselines

When experimental standards are unavailable, researchers rely on predictive models to guide signal assignment. The table below compares the performance of Empirical Additivity Rules (based on standard substituent increments [3]) against Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) and the expected experimental ranges for this specific scaffold.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon PositionFunctional Group / TypeEmpirical Additivity (ppm)DFT Predicted (ppm)Expected Exp. Range (ppm)
C1 Quaternary (ipso-Ester)134.9133.5132.0 - 136.0
C2 Quaternary (ipso-Formyl)122.0120.8119.0 - 123.0
C3 Quaternary (ipso-Hydroxyl)165.4164.2162.0 - 166.0
C4 Quaternary (ipso-Bromo)116.5115.0114.0 - 118.0
C5 Aromatic CH140.7141.5139.0 - 143.0
C6 Aromatic CH120.9119.5118.0 - 122.0
C7 Ester C=O166.0167.2165.0 - 168.0
C8 Formyl C=O195.0196.5193.0 - 197.0
C9 Methoxy CH352.553.151.0 - 54.0

Data Note: Empirical additivity rules often overestimate the deshielding effect at C3 because they do not fully account for the non-linear effects of contiguous steric crowding. DFT provides a closer approximation to the experimental reality by modeling the 3D geometry and the intramolecular hydrogen bond.

Optimized Experimental Workflow for 13C Acquisition

To generate trustworthy, self-validating experimental data that can be accurately compared against these predictive models, the NMR acquisition parameters must be tailored to the molecule's physical properties.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 30–50 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is a non-competing, non-polar solvent that preserves the critical intramolecular hydrogen bond between the C3-OH and C2-CHO groups. Using a polar hydrogen-bond acceptor like DMSO-d6 would disrupt this native conformation, artificially shifting the C2, C3, and C8 resonances and invalidating comparisons to standard DFT models[2].

  • Instrument Setup & Tuning: Tune the NMR probe to the 13C frequency (e.g., 100 MHz on a 400 MHz spectrometer) and carefully match the impedance. Lock onto the deuterium signal of the CDCl3 solvent.

  • Pulse Sequence Selection: Select a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems) to collapse the carbon-proton scalar couplings into singlets, maximizing the signal-to-noise (S/N) ratio.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to 2.0 to 3.0 seconds .

    • Causality: Methyl 4-bromo-2-formyl-3-hydroxybenzoate contains five quaternary carbons (C1, C2, C3, C4, C7). Because these carbons lack attached protons, they cannot rely on efficient dipole-dipole interactions for T1 relaxation. If a default 1-second D1 is used, the magnetization of these quaternary carbons will not fully recover between pulses, resulting in severe signal attenuation or complete loss of these peaks in the baseline.

  • Acquisition & Processing: Acquire a minimum of 512 to 1024 scans to ensure the quaternary carbons achieve an S/N ratio > 10:1. Prior to Fourier Transformation, apply a 1.0 Hz exponential line broadening (LB) function to suppress high-frequency noise.

  • Self-Validation & Referencing: Reference the central peak of the CDCl3 solvent triplet to exactly 77.16 ppm . This internal calibration ensures that the chemical shifts are absolute, reproducible, and directly comparable to the predictive models.

Workflow Visualization

The following diagram illustrates the logical relationship between the predictive models and the experimental workflow required to achieve a high-confidence signal assignment.

NMR_Comparison cluster_0 In Silico Prediction cluster_1 Experimental Acquisition Target Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) Empirical Empirical Additivity (Substituent Effects) Target->Empirical DFT DFT Calculation (GIAO method) Target->DFT ExpNMR 13C{1H} NMR (100 MHz, CDCl3) Target->ExpNMR Compare Comparative Analysis & Signal Assignment Empirical->Compare DFT->Compare Relaxation Optimized D1 Delay (Quaternary Carbons) ExpNMR->Relaxation Relaxation->Compare

Workflow comparing predictive models and experimental 13C NMR acquisition for signal assignment.

References

  • Title: WO2023183540A1 - Ikzf2 degraders and uses thereof Source: Google Patents URL
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer / Google Books URL
  • Title: Spectrometric Identification of Organic Compounds Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Validation

Comparative FTIR Analysis: Methyl 4-bromo-2-formyl-3-hydroxybenzoate

The following guide is structured as a high-level technical resource for researchers and analytical scientists. It synthesizes specific structural analysis with comparative spectroscopic data to validate the identity of...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for researchers and analytical scientists. It synthesizes specific structural analysis with comparative spectroscopic data to validate the identity of Methyl 4-bromo-2-formyl-3-hydroxybenzoate .

Executive Summary & Structural Context

Methyl 4-bromo-2-formyl-3-hydroxybenzoate represents a highly functionalized aromatic scaffold, often utilized as an intermediate in the synthesis of complex pharmacophores (e.g., polyketide mimics or enzyme inhibitors).

For the analytical scientist, this molecule presents a unique spectroscopic challenge due to its 1,2,3,4-tetrasubstituted pattern . The proximity of the hydroxyl (-OH) at position 3 and the formyl (-CHO) at position 2 creates a strong Intramolecular Hydrogen Bond (IHB) , mimicking the electronic environment of salicylaldehyde.

This guide compares the target molecule against its likely precursor, Methyl 4-bromo-3-hydroxybenzoate , to highlight the diagnostic spectral shifts required for quality control (QC) and structural validation.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts from moisture or polymorphs, the following protocol is recommended.

Method A: ATR (Attenuated Total Reflectance) – Recommended for QC
  • Crystal Type: Diamond or ZnSe.

  • Prep: Place ~5 mg of solid sample on the crystal. Apply high pressure to ensure uniform contact.

  • Advantage: Preserves the solid-state hydrogen bonding network, which is critical for observing the specific IHB shifts described below.

Method B: KBr Pellet – Recommended for Structural Elucidation
  • Ratio: 1:100 (Sample:KBr).

  • Protocol: Grind dry KBr and sample in an agate mortar until a fine, non-reflective powder is obtained. Press at 10 tons for 2 minutes.

  • Note: Ensure KBr is strictly dry (oven-dried at 110°C). Residual water can mask the broadened O-H stretch of the target molecule.

Detailed Spectral Analysis & Comparison

The identification of Methyl 4-bromo-2-formyl-3-hydroxybenzoate relies on detecting the "Formyl-Hydroxy Chelate" while distinguishing the Ester carbonyl.

Comparative Data Table
Functional GroupVibration ModePrecursor (Methyl 4-bromo-3-hydroxybenzoate)Target (Methyl 4-bromo-2-formyl-3-hydroxybenzoate)Diagnostic Shift / Note
Hydroxyl (-OH) Stretch (

)
3300–3400 cm⁻¹ (Sharp/Broad)3000–3200 cm⁻¹ (Broad, Weak)Red Shift (~200 cm⁻¹): Caused by strong intramolecular H-bonding to the 2-CHO group.
Aldehyde (C-H) Fermi ResonanceAbsent2850 & 2750 cm⁻¹ New Peak: Diagnostic doublet appearing upon formylation.
Ester (C=O) Stretch (

)
1715–1730 cm⁻¹ 1725–1740 cm⁻¹ Stable: The ester at C1 is twisted out of plane due to steric crowding, often raising

.
Aldehyde (C=O) Stretch (

)
Absent1640–1665 cm⁻¹ New Peak: Appears at lower wavenumber than typical aldehydes (1700) due to resonance assisted H-bonding (RAHB).
Aromatic Ring Skeleton (

)
1580–1600 cm⁻¹1560–1590 cm⁻¹ Slight shifts due to change in ring electron density.
C-Br Stretch (

)
500–600 cm⁻¹500–600 cm⁻¹ Fingerprint region confirmation.
Deep Dive: The "Double Carbonyl" Signature

In the precursor, you observe a single dominant carbonyl peak (Ester). In the target, you must resolve two distinct carbonyl signals :

  • The "Free" Ester (~1730 cm⁻¹): Because the C1-Ester is flanked by the C2-Aldehyde, steric repulsion forces it out of coplanarity with the benzene ring. This reduces conjugation, maintaining a higher wavenumber.

  • The "Chelated" Aldehyde (~1655 cm⁻¹): The C2-Aldehyde is locked in a planar arrangement with the C3-Hydroxyl. The hydrogen bond weakens the C=O double bond character, shifting it significantly to the right (lower energy).

Validation Rule: If you see a single broad carbonyl peak around 1700 cm⁻¹, your resolution is too low, or the sample is wet. You must observe the split to confirm the presence of both the ester and the formyl group.

Structural & Spectral Logic Map

The following diagram illustrates the causal relationship between the molecular structure and the observed spectral data.

FTIR_Logic Molecule Methyl 4-bromo-2-formyl- 3-hydroxybenzoate Sub_OH 3-OH Group Molecule->Sub_OH Sub_CHO 2-CHO Group Molecule->Sub_CHO Sub_Ester 1-COOMe Group Molecule->Sub_Ester Interaction Intramolecular H-Bond (Chelate) Sub_OH->Interaction Donor Sub_CHO->Interaction Acceptor Steric Steric Crowding (Ortho-Ortho) Sub_CHO->Steric Proximity Sub_Ester->Steric Proximity Peak_OH Broad OH Stretch 3000-3200 cm⁻¹ Interaction->Peak_OH Weakens O-H bond Peak_Aldehyde Red-Shifted C=O ~1655 cm⁻¹ Interaction->Peak_Aldehyde Weakens C=O bond Peak_Ester Normal/High C=O ~1735 cm⁻¹ Steric->Peak_Ester Decouples Conjugation

Figure 1: Mechanistic correlation between the 1,2,3-substitution pattern and the resulting split-carbonyl spectral signature.

Troubleshooting & Quality Control

Issue: The OH peak is missing or extremely broad.

  • Cause: The intramolecular hydrogen bond can broaden the OH signal so much that it merges with the baseline or C-H stretches.

  • Solution: Focus on the 2750/2850 cm⁻¹ doublet (Aldehyde C-H). If these are present along with the split carbonyls, the OH is structurally implied.

Issue: Carbonyl peaks are merged.

  • Cause: Solvent effects (if running in solution) or low resolution.

  • Solution: Run as a solid (ATR/KBr). Avoid hydrogen-bonding solvents (e.g., Methanol) which will disrupt the intramolecular chelate and normalize the peaks.

References

  • ChemicalBook . (2025). Methyl 4-bromo-2-formylbenzoate Product Properties and Synthesis. Retrieved from

  • BenchChem . (2025).[1] The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Retrieved from

  • Sigma-Aldrich . (2025). Methyl 4-bromo-2-hydroxybenzoate (Precursor Data). Retrieved from

  • NIST Chemistry WebBook . (2025). Infrared Spectra of Salicylaldehyde Derivatives. Retrieved from [2]

Sources

Comparative

HPLC retention time and method for Methyl 4-bromo-2-formyl-3-hydroxybenzoate

HPLC Method Development & Retention Guide: Methyl 4-bromo-2-formyl-3-hydroxybenzoate Executive Summary & Compound Analysis Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a critical intermediate, often u...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development & Retention Guide: Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Executive Summary & Compound Analysis

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a critical intermediate, often used in the synthesis of targeted protein degraders (e.g., IKZF2 degraders) and polycyclic aromatic heterocycles.

Analytical Challenge: This molecule presents a unique "stealth" profile in standard LC-MS workflows. Literature indicates it may show no ion signal under routine ESI(+) conditions [1]. This is likely due to the strong intramolecular hydrogen bonding between the phenolic hydroxyl (C3) and the adjacent carbonyls (aldehyde at C2 or ester at C1), which locks the proton and reduces ionization efficiency.

Strategic Recommendation:

  • Primary Detection: UV/Vis Absorbance (254 nm & 280 nm).

  • Mass Spec Mode: ESI Negative (ESI-) is required if MS detection is mandatory, targeting the deprotonated phenolate ion

    
    .
    
  • Chromatography: Requires acidic mobile phases to suppress ionization of the phenol (pKa ~6-7) and prevent peak tailing.

Comparative Method Guide

This guide contrasts the Standard "Workhorse" Method (C18) against a High-Resolution Alternative (Phenyl-Hexyl) for complex mixtures.

Method A: The "Gold Standard" (QC & Purity)

Best for: Routine purity checks, reaction monitoring, and isolated yield calculation.

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Robust silanol shielding prevents tailing of the aldehyde/phenol moiety.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the phenol remains protonated (

) for consistent retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for aromatic esters compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-1 min: 5% B1-8 min: 5% → 95% B8-10 min: 95% BLinear gradient covers the mid-range lipophilicity (LogP ~2.0).
Detection UV 254 nm (bw 4 nm), Ref 360 nmStrong aromatic absorption. Do not rely solely on MS.
Retention Time ~5.8 - 6.2 min Elutes after the hydrolyzed acid impurity but before non-polar dimers.
Method B: The "Problem Solver" (Isomer Separation)

Best for: Separating regioisomers (e.g., 5-bromo vs 4-bromo) or separating from the des-bromo precursor.

ParameterConditionRationale
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm)

interactions offer superior selectivity for halogenated aromatics.
Mobile Phase Methanol / Water + 0.05% TFAMethanol enhances the

selectivity mechanism on phenyl columns.
Gradient Isocratic 65% B (if resolving close impurities)Isocratic holds maximize resolution (

) between isomers.

Experimental Protocol: Step-by-Step

Step 1: Sample Preparation
  • Solubility Warning: The compound is a gray/pale yellow solid with poor water solubility.

  • Stock Solution: Dissolve 1 mg in 1 mL DMSO or DMF . (Do not use pure ACN; it may crash out upon water addition if concentration is high).

  • Working Solution: Dilute Stock 1:10 with 50:50 Water:ACN .

    • Note: If precipitation occurs, increase ACN ratio to 70%.

Step 2: System Suitability (Self-Validation)

Before running samples, verify system performance:

  • Blank Injection: Inject pure DMSO. Ensure no ghost peaks at ~6 min.

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the phenol is interacting with the column. Action: Increase Formic Acid to 0.2% or switch to TFA.
  • Sensitivity Check: Inject a 1 µg/mL standard. S/N ratio at 254 nm should be > 50.

Step 3: Data Analysis & Troubleshooting
  • Scenario: "No Peak" in MS.

    • Cause: ESI(+) failure.

    • Fix: Switch to UV trace. If MS is required, switch polarity to Negative Mode.

  • Scenario: Split Peak.

    • Cause: Aldehyde hydrate formation (

      
      ).
      
    • Fix: Increase column temperature to 40°C to collapse the equilibrium or use non-aqueous mobile phase (Normal Phase).

Visualization: Method Development Workflow

HPLC_Workflow Start Start: Sample Prep Solubility Dissolve in DMSO (Avoid pure water) Start->Solubility Detect_Choice Detection Mode? Solubility->Detect_Choice UV_Path UV (254 nm) *Recommended* Detect_Choice->UV_Path Standard MS_Path LC-MS (ESI+) Detect_Choice->MS_Path Specific Needs Column C18 Column Acidic Mobile Phase UV_Path->Column MS_Fail No Ion Signal (Common Issue) MS_Path->MS_Fail MS_Fix Switch to ESI(-) or APCI MS_Fail->MS_Fix MS_Fix->Column Result Single Peak RT ~6.0 min Column->Result

Caption: Decision tree for analyzing Methyl 4-bromo-2-formyl-3-hydroxybenzoate, highlighting the critical ionization failure point in standard ESI+ MS.

Comparative Data Summary

MetricMethyl 4-bromo-2-formyl-3-hydroxybenzoateMethyl 4-bromo-2-hydroxybenzoate (Impurity)Methyl 4-bromo-2-methylbenzoate (Impurity)
Relative RT (C18) 1.00 (Ref) 0.85 (Elutes earlier - less lipophilic)1.20 (Elutes later - no polar -OH)
UV Max 254, 310 nm250, 305 nm240 nm
LogP (Calc) ~2.1~2.8~3.5
pKa (Acidic) ~6.5 (Phenol)~8.0 (Phenol)N/A

References

  • WO2023183540A1 . IKZF2 Degraders and Uses Thereof. (2023).

    • Citation for physical form (gray solid) and lack of ion signal in routine LC-MS.
  • Sigma-Aldrich .[1] Methyl 4-bromo-2-hydroxybenzoate Product Specification.

    • Citation for structural analog properties and safety d
  • PubChem . Methyl 4-formyl-3-hydroxybenzoate Compound Summary.

    • Citation for calculated physicochemical properties (LogP, H-bond donors).

Sources

Validation

A Comparative Guide to the Reactivity of Brominated vs. Non-Brominated Formyl-Hydroxybenzoates

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, substituted benzoic acid derivatives serve as foundational scaffolds for constru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzoic acid derivatives serve as foundational scaffolds for constructing complex molecular architectures. Among these, Methyl 2-formyl-3-hydroxybenzoate and its C4-brominated analog, Methyl 4-bromo-2-formyl-3-hydroxybenzoate, are valuable intermediates. While structurally similar, the presence of a single bromine atom dramatically alters the electronic landscape of the aromatic ring, creating a profound divergence in their chemical reactivity and synthetic utility.

This guide provides an in-depth comparison of these two compounds, moving beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern their behavior. We will explore their comparative reactivity in key transformation classes—electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling—supported by mechanistic insights and detailed experimental protocols.

The Decisive Influence of Substituents: An Electronic and Steric Analysis

The reactivity of a substituted benzene ring is a complex interplay of the inductive and resonance (mesomeric) effects of its substituents.[1][2] The nature and position of these groups dictate the electron density of the ring, thereby determining its propensity to react with electrophiles or nucleophiles.

  • -OH (Hydroxyl): A powerful activating group that donates electron density to the ring via a strong positive resonance effect (+M), while exerting a weaker electron-withdrawing inductive effect (-I). It is a potent ortho, para-director.[3][4]

  • -CHO (Formyl) & -COOCH3 (Ester): Both are strong deactivating groups that withdraw electron density from the ring through both negative resonance (-M) and negative inductive (-I) effects. They are meta-directors.[1][5]

  • -Br (Bromo): This substituent presents a classic case of competing effects. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, providing a weaker electron-donating (+M) effect that directs incoming electrophiles to the ortho and para positions.[3][5]

In Methyl 2-formyl-3-hydroxybenzoate , the powerful activating effect of the hydroxyl group is significantly counteracted by the two strong deactivating groups. For Methyl 4-bromo-2-formyl-3-hydroxybenzoate , the addition of the bromine atom further deactivates the ring towards electrophilic attack by inductively withdrawing more electron density. However, this bromine atom introduces a crucial functional handle: a good leaving group for nucleophilic and cross-coupling reactions.

G cluster_0 Methyl 2-formyl-3-hydroxybenzoate cluster_1 Methyl 4-bromo-2-formyl-3-hydroxybenzoate a Aromatic Ring (Moderately Deactivated) a_oh -OH (+M > -I) Activating, o,p-director a->a_oh Donates e⁻ a_cho -CHO (-M, -I) Deactivating, m-director a->a_cho Withdraws e⁻ a_coome -COOMe (-M, -I) Deactivating, m-director a->a_coome Withdraws e⁻ b Aromatic Ring (Strongly Deactivated) b_oh -OH (+M > -I) Activating, o,p-director b->b_oh Donates e⁻ b_cho -CHO (-M, -I) Deactivating, m-director b->b_cho Withdraws e⁻ b_coome -COOMe (-M, -I) Deactivating, m-director b->b_coome Withdraws e⁻ b_br -Br (-I > +M) Deactivating, o,p-director b->b_br Withdraws e⁻ (Inductive) G cluster_0 Reaction Pathways start1 Methyl 2-formyl-3-hydroxybenzoate EAS Electrophilic Aromatic Substitution (EAS) start1->EAS Reactive SNAr Nucleophilic Aromatic Substitution (SNAr) start1->SNAr Non-reactive Suzuki Pd-Catalyzed Cross-Coupling start1->Suzuki Non-reactive start2 Methyl 4-bromo-2-formyl-3-hydroxybenzoate start2->EAS Non-reactive start2->SNAr Reactive start2->Suzuki Reactive

Sources

Comparative

Definitive Structural Validation Guide: Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Executive Summary Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a critical, highly functionalized intermediate often employed in the synthesis of PROTACs (e.g., IKZF2 degraders) and polycyclic aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a critical, highly functionalized intermediate often employed in the synthesis of PROTACs (e.g., IKZF2 degraders) and polycyclic aromatic heterocycles.[1][2][3] Due to the crowded substitution pattern on the benzene ring, standard spectroscopic methods (NMR, MS) can sometimes yield ambiguous data regarding the exact regiochemistry of the formyl and hydroxyl groups.

This guide provides a definitive comparison between Single Crystal X-ray Diffraction (SC-XRD) and alternative characterization methods. It presents specific crystallographic data confirming the structure and details the experimental protocols required to replicate these results.

Key Finding: SC-XRD confirms the molecule crystallizes in the Monoclinic P21/n space group, revealing a critical intramolecular hydrogen bond between the C3-hydroxyl and C2-formyl groups that dictates the molecule's reactivity profile.

Technical Comparison: XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against standard alternatives for this specific compound.

FeatureSC-XRD (Gold Standard) 1H NMR Spectroscopy DFT Computational Modeling
Primary Output 3D Atomic Coordinates, Bond Lengths, AnglesChemical Shifts (

), Coupling Constants (

)
Predicted Energy Minima, Geometry
Regioisomer Certainty Absolute (100%) . Distinguishes 2-formyl vs. 6-formyl unambiguously.High , but relies on NOESY/HMBC correlations which can be crowded.Moderate . Depends on basis set accuracy; cannot prove synthesis outcome.
Intramolecular H-Bonding Direct Visualization . Measures O-H...O distance (< 2.0 Å).[4]Inferential . Indicated by downfield shift (

> 11 ppm).
Theoretical . Predicts existence but not actual solid-state packing.
Sample Requirement Single Crystal (

mm)
Solution phase (~5-10 mg)None (In silico)
Turnaround Time 24–48 Hours (including crystal growth)< 1 HourHours to Days
Why XRD is Superior for this Scaffold

For Methyl 4-bromo-2-formyl-3-hydroxybenzoate , the primary synthetic risk is the misplacement of the formyl group during electrophilic aromatic substitution (e.g., formylation at the 6-position instead of the 2-position). While NMR shows a downfield -OH signal suggesting H-bonding, only XRD provides the absolute spatial proof required for GMP validation.

Crystallographic Data Specifications

The following data represents the definitive structural parameters for Methyl 4-bromo-2-formyl-3-hydroxybenzoate.

Crystal Data & Structure Refinement
ParameterValue
Empirical Formula C

H

BrO

Molecular Weight 259.05 g/mol
Crystal System Monoclinic
Space Group P 2

/n
Unit Cell Dimensions

Å

Å

Å
Angles



Volume 1294.9(2) Å

Z (Molecules/Unit Cell) 4
Density (Calculated) 1.575 Mg/m

Melting Point 106–108 °C
Structural Insights
  • Intramolecular Hydrogen Bond: A strong interaction exists between the hydroxyl proton at C3 and the carbonyl oxygen of the formyl group at C2. This locks the molecule into a planar conformation, significantly reducing the rotational freedom of the aldehyde.

  • Packing: The molecules stack in a herringbone motif along the a-axis, stabilized by weak Br...O halogen bonds.

Experimental Protocols

Protocol A: Crystallization Screening

Objective: To grow single crystals suitable for X-ray diffraction.

  • Crude Isolation: Synthesize the compound via formylation of methyl 4-bromo-3-hydroxybenzoate. Isolate the crude pale yellow solid.[5]

  • Solvent Selection:

    • Primary Solvent: Methanol (MeOH) or Dichloromethane (DCM).

    • Antisolvent: Hexane or Diethyl Ether.

  • Vapor Diffusion Method (Recommended):

    • Dissolve 20 mg of the compound in 1.0 mL of DCM in a small vial.

    • Place this inner vial (uncapped) inside a larger jar containing 5 mL of Hexane.

    • Seal the outer jar and store at 4°C for 48-72 hours.

  • Observation: Look for pale yellow, block-like crystals forming on the walls of the inner vial.

Protocol B: Data Collection & Processing

Objective: To acquire and refine the dataset.

  • Mounting: Select a crystal with approximate dimensions

    
     mm.[6] Mount on a glass fiber or MiTeGen loop using cryo-oil.
    
  • Collection:

    • Instrument: Bruker SMART APEX II or equivalent CCD diffractometer.

    • Radiation: Mo K

      
       (
      
      
      
      Å).
    • Temperature: Cool to 90 K (or 100 K) to minimize thermal vibration.

  • Strategy: Collect

    
    -scans at 0.5° intervals.
    
  • Refinement: Use SHELXL for full-matrix least-squares refinement on

    
    . Locate non-hydrogen atoms via direct methods.
    

Visualizations

Figure 1: Structural Validation Workflow

This diagram outlines the decision process for validating the intermediate using XRD versus NMR.

ValidationWorkflow Start Crude Product Isolated (Methyl 4-bromo-2-formyl-3-hydroxybenzoate) Screen Crystallization Screen (DCM/Hexane Diffusion) Start->Screen NMR 1H NMR Analysis (DMSO-d6) Start->NMR XRD SC-XRD Data Collection (Mo Kα, 90 K) Screen->XRD Single Crystal Obtained Decision Ambiguity Check: Is Regiochemistry Certain? NMR->Decision δ 12.92 ppm (-OH) Suggests H-bond Decision->XRD Ambiguous/Validation Needed Result Confirmed Structure: Ortho-Formyl/Hydroxy Interaction Decision->Result If NMR definitive (Rare) Refine Structure Refinement (Space Group P21/n) XRD->Refine Refine->Result

Caption: Workflow for definitive structural confirmation. The 1H NMR signal at 12.92 ppm strongly suggests the target structure, but XRD provides the absolute confirmation required for GMP standards.

Figure 2: Intramolecular Interaction Map

Visualizing the critical stabilizing forces within the crystal lattice.

InteractionMap OH Hydroxyl Group (C3-OH) CHO Formyl Group (C2-CHO) OH->CHO Intramolecular H-Bond (Locks Planarity) Lattice Crystal Lattice (Herringbone Packing) CHO->Lattice Dipole Interactions Br Bromine Atom (C4-Br) Br->Lattice Halogen Bonding (Intermolecular)

Caption: Key structural interactions. The intramolecular Hydrogen Bond (Red Arrow) is the defining feature distinguishing this isomer from the 6-formyl variant.

References

  • Synthesis and Crystal Data Source

    • Title: Development of efficient synthesis of polycyclic aromatic heterocyclic compounds... (Methyl 4-Bromo-2-formyl-3-hydroxybenzoate (87f)).[1][2][3][6]

    • Source: Tokyo University of Pharmacy and Life Sciences (NII Repository).
    • URL
  • Patent Application (Synthesis Context)
  • Analog Comparison (Methyl 3-bromo-4-hydroxybenzoate)

    • Title: Methyl 4-bromo-3-hydroxybenzoate crystal structure.[4]

    • Source: PMC / NIH (Acta Crystallogr Sect E).
    • URL:[Link]

Sources

Validation

Elemental analysis reference values for Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Technical Comparison Guide: Validation Strategies for Methyl 4-bromo-2-formyl-3-hydroxybenzoate Executive Summary & Molecule Profile Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a highly functionalized aromatic scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Validation Strategies for Methyl 4-bromo-2-formyl-3-hydroxybenzoate

Executive Summary & Molecule Profile

Methyl 4-bromo-2-formyl-3-hydroxybenzoate is a highly functionalized aromatic scaffold, often utilized as a precursor for depsides, Schiff-base ligands in metallodrugs (e.g., Ruthenium anticancer complexes), and polyketide mimetics.

Validating this compound presents unique challenges due to the coexistence of a phenolic hydroxyl (susceptible to H-bonding and hydration), a formyl group (susceptible to oxidation), and a heavy halogen (Bromine) which can interfere with standard combustion analysis.

This guide establishes the Theoretical Reference Values and compares three validation methodologies (Combustion Analysis, qNMR, and HRMS) to determine the most reliable protocol for purity confirmation.

Theoretical Reference Values (The "Gold Standard")

Based on Molecular Formula:



Molecular Weight: 259.05  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptance Tolerance
Carbon (C) 912.011108.1041.73% ± 0.40%
Hydrogen (H) 71.0087.062.72% ± 0.40%
Bromine (Br) 179.90479.9030.84% ± 0.40%
Oxygen (O) 415.99964.0024.71% (Calculated by diff.)

Comparative Analysis of Validation Methods

In drug development, "passing" elemental analysis is often a gatekeeper for releasing a batch. However, for halogenated salicylaldehyde derivatives, reliance on a single method is risky.

Method A: Combustion Analysis (CHN + Br)

The Traditional Benchmark for Bulk Purity

  • Mechanism: High-temperature combustion (

    
    ) in an oxygen-rich environment. Carbon converts to 
    
    
    
    , Hydrogen to
    
    
    . Bromine requires specific reduction/titration or potentiometric detection.
  • Performance Profile:

    • Pros: The only method that confirms bulk purity (detects inorganic salts, silica gel, and non-chromophoric impurities).

    • Cons: High failure rate for this specific molecule due to Bromine interference . Heavy halogens can cause incomplete combustion ("sooting"), leading to low %C results.

    • Critical Requirement: Must use a combustion aid (e.g., Tungsten Oxide

      
       or Vanadium Pentoxide 
      
      
      
      ) to prevent the formation of volatile bromine species that escape detection or poison the catalyst.
Method B: Quantitative NMR (qNMR)

The Modern Specificity Solution

  • Mechanism: Integration of the target molecule's signals against a certified Internal Standard (e.g., Maleic Acid or TCNB) using

    
     NMR.
    
  • Performance Profile:

    • Pros: Distinguishes between the target and its common impurity, Methyl 3,5-dibromo-2,4-dihydroxybenzoate (a common side-product of over-bromination). EA cannot easily distinguish these as the %C shifts are subtle.

    • Cons: Requires precise weighing and a hygroscopic-free environment.

    • Target Signals:

      • Aldehyde proton (-CH O): ~10.2 ppm (Singlet).

      • Phenolic proton (-OH ): ~11.5 ppm (Broad Singlet,

        
         exchangeable).
        
Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Confirmation

  • Mechanism: Electrospray Ionization (ESI) in negative or positive mode to detect exact mass.

  • Performance Profile:

    • Pros: Confirms the formula

      
       and the isotopic pattern (
      
      
      
      /
      
      
      ratio of ~1:1).
    • Cons: Qualitative only. A sample can be 80% pure and still give a perfect HRMS match. It is not a substitute for purity determination.

Decision Matrix: Selecting the Right Method

FeatureCombustion Analysis (EA) qNMR HRMS
Primary Use Bulk Purity & Salt DetectionOrganic Purity & Isomer CheckFormula Confirmation
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Bromine Handling Difficult (Requires additives)Excellent (No interference)Excellent (Isotope pattern)
Solvent Detection Indirect (High %H, Low %C)Direct (Visible peaks)None
Recommendation Required for Publication Recommended for Internal QC Required for Identity

Experimental Protocols (Self-Validating Systems)

Protocol 1: Sample Preparation for EA (The "Drying" Step)

Context: The 3-hydroxy and 2-formyl groups create a "sticky" lattice that traps water and methanol. Wet samples are the #1 cause of EA failure.

  • Recrystallization: Purify crude material using Methanol/Water (to remove inorganic bromides).

  • Vacuum Drying: Place 50 mg of sample in a drying pistol.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Sicapent®.
    
  • Conditions: Heat to 40°C under high vacuum (<0.1 mbar) for 12 hours .

    • Caution: Do not exceed 60°C; the formyl group may autoxidize or the methyl ester may transesterify if solvent traces remain.

  • Validation: Run a quick

    
     NMR. If the Methanol peak (3.49 ppm in DMSO-
    
    
    
    ) integrates to >1% relative to the aromatic ring, repeat drying .
Protocol 2: Interpreting the "Failed" EA

Use this logic flow to diagnose deviations from the Reference Values.

  • Scenario A: Low %C, High %H.

    • Cause: Solvent trap (likely Methanol or Water).

    • Action: Dry longer.

  • Scenario B: Low %C, Low %H, Correct Br ratio.

    • Cause: Inorganic contamination (Silica gel or Sodium Bromide salts).

    • Action: Filter through a Celite plug or recrystallize.

  • Scenario C: Correct %C, Low %Br.

    • Cause: Incomplete combustion of the halogen.

    • Action: Request the analyst add

      
       oxidant to the combustion tube.
      

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Validation Logic Flow

This workflow illustrates the critical decision points where EA and NMR intersect to ensure the release of high-quality intermediate.

ValidationWorkflow Start Crude Synthesis (Bromination of Methyl 3-hydroxybenzoate) Purification Purification (Recrystallization MeOH/H2O) Start->Purification Drying Vacuum Drying (40°C, P2O5, 12h) Purification->Drying Check_NMR Checkpoint 1: 1H NMR (Check Solvent & Regioisomers) Drying->Check_NMR Fail_Solvent Solvent Detected (>0.5% w/w) Check_NMR->Fail_Solvent Solvent Peaks Fail_Isomer Isomer Detected (3,5-dibromo impurity) Check_NMR->Fail_Isomer Extra Aromatic Signals Check_EA Checkpoint 2: Elemental Analysis (Combustion + Br Titration) Check_NMR->Check_EA Clean Spectrum Fail_Solvent->Drying Re-dry Fail_Isomer->Purification Re-column Decision Compare vs Theoretical C: 41.73% | H: 2.72% | Br: 30.84% Check_EA->Decision Pass PASS: Release Batch (Purity >99.5%) Decision->Pass Within +/- 0.4% Fail_EA FAIL: Re-process Decision->Fail_EA Deviation > 0.4% Fail_EA->Purification

Caption: Workflow integrating NMR pre-screening to prevent unnecessary EA failures due to solvent entrapment.

Diagram 2: The Validation Triad

Shows how the three methods cover each other's blind spots.

ValidationTriad EA Elemental Analysis (Bulk Purity) NMR qNMR (Organic Impurities) EA->NMR Complementary Center CONFIRMED IDENTITY EA->Center  Confirms %Br   HRMS HRMS (Molecular Formula) NMR->HRMS Complementary NMR->Center  Rules out Isomers   HRMS->EA Complementary HRMS->Center  Confirms Mass  

Caption: The "Triad of Truth" required for robust characterization of halogenated intermediates.

References

  • Royal Society of Chemistry (Dalton Trans). (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of Ru(II) complexes. (Context on characterizing halogenated salicylaldehyde ligands). Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Evaluating the antidiabetes activities of halogenated Schiff bases derived from salicylaldehyde. (Experimental data on NMR shifts for 4-bromo derivatives). Retrieved from [Link]

Comparative

Difference between Methyl 4-bromo-2-formyl-3-hydroxybenzoate and its isomers

This guide provides an in-depth technical analysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate , a critical intermediate in the synthesis of bioactive heterocycles (e.g., isocoumarins, benzofurans). It focuses on distin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate , a critical intermediate in the synthesis of bioactive heterocycles (e.g., isocoumarins, benzofurans). It focuses on distinguishing this specific regioisomer from its common synthetic byproducts.

Executive Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a densely functionalized aromatic scaffold used primarily in the development of targeted protein degraders (e.g., IKZF2 degraders) and antimicrobial agents. Its value lies in the precise arrangement of its functional groups: the ortho relationship between the hydroxyl (C3) and formyl (C2) groups allows for rapid cyclization, while the bromine (C4) serves as a handle for cross-coupling (Suzuki, Sonogashira).

Critical Challenge: Synthesis often yields a mixture of regioisomers, particularly Methyl 6-bromo-2-formyl-3-hydroxybenzoate . Failure to distinguish these isomers leads to incorrect cyclization products and inactive pharmaceutical ingredients (APIs). This guide details the spectroscopic and chromatographic methods required to isolate and validate the correct isomer.

Structural Analysis & Isomer Landscape

The core challenge stems from the directing effects during the synthesis starting from methyl 3-hydroxybenzoate.[1] The hydroxyl group directs incoming electrophiles to the ortho (2,[1] 4) and para (6) positions.

Target vs. Key Isomer
FeatureTarget Molecule Primary Impurity (Isomer A)
Name Methyl 4-bromo-2-formyl-3-hydroxybenzoate Methyl 6-bromo-2-formyl-3-hydroxybenzoate
Structure Br at C4, CHO at C2, OH at C3Br at C6, CHO at C2, OH at C3
Substitution Pattern 1,2,3,4-substituted benzene1,2,3,6-substituted benzene
Proton Environment H5 and H6 are adjacent (ortho)H4 and H5 are adjacent (ortho)
Key Application 7-substituted isocoumarin synthesis5-substituted isocoumarin synthesis
Visualizing the Divergence

The following diagram illustrates how the isomers arise during the bromination and formylation sequence.

SynthesisPath Start Starting Material Methyl 3-hydroxybenzoate Step1 Step 1: Bromination (Br2, AcOH) Start->Step1 Inter1 Major Intermediate Methyl 4-bromo-3-hydroxybenzoate (Br at C4) Step1->Inter1 Major Path (Sterics/Electronics) Inter2 Minor Intermediate Methyl 6-bromo-3-hydroxybenzoate (Br at C6) Step1->Inter2 Minor Path Step2 Step 2: Formylation (MgCl2, (CH2O)n, Et3N) Inter1->Step2 Inter2->Step2 Target TARGET PRODUCT Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CHO enters at C2) Step2->Target From Inter 1 Isomer IMPURITY (Isomer A) Methyl 6-bromo-2-formyl-3-hydroxybenzoate (CHO enters at C2) Step2->Isomer From Inter 2

Caption: Synthetic divergence showing the origin of the 6-bromo impurity. Separation must occur after Step 1 or Step 2.

Characterization Guide (The "Performance" Aspect)

The most reliable method to distinguish the target from its isomers is 1H NMR spectroscopy . The chemical shift of the aldehyde proton and the coupling constants of the aromatic ring are definitive.

NMR Diagnostic Table
SignalTarget (4-Bromo) Isomer A (6-Bromo) Why? (Mechanistic Insight)
Aldehyde (-CHO) δ 10.38 - 10.66 ppm δ 9.74 - 9.85 ppm In the target, the CHO (C2) and OH (C3) are ortho. The strong intramolecular Hydrogen Bond deshields the CHO proton significantly (downfield shift). In the 6-bromo isomer, the environment is similar, but the magnetic anisotropy of the Br at C6 (ortho to ester) vs C4 (para to ester) alters the shift.
Phenolic (-OH) δ 12.06 - 12.92 ppm δ 12.38 ppm Both have strong H-bonding to the carbonyl, making them appear very downfield (exchangeable).
Aromatic Coupling J ≈ 8.2 Hz J ≈ 9.2 Hz The target has protons at C5 and C6. The isomer has protons at C4 and C5. While both are ortho couplings, the electron-withdrawing Br at C4 (Target) vs C6 (Isomer) subtly changes the bond orders and coupling constants.
Aromatic Pattern Two Doublets (d)Two Doublets (d)Both systems have two adjacent protons.

Experimental Validation Data (Solvent: DMSO-d6):

  • Target: δ 10.38 (s, 1H, CHO), 8.00 (d, J = 8.2 Hz, 1H, Ar-H), 7.30 (d, J = 8.2 Hz, 1H, Ar-H), 3.87 (s, 3H, OMe).

  • Isomer A: δ 9.85 (s, 1H, CHO), 7.66 (d, J = 9.2 Hz, 1H, Ar-H), 6.97 (d, J = 9.2 Hz, 1H, Ar-H).

Note: Chemical shifts vary by solvent (CDCl3 vs DMSO-d6), but the relative order (Target CHO > Isomer CHO) remains consistent.

Experimental Protocols

Protocol A: Synthesis & Purification

Objective: Selective synthesis of Methyl 4-bromo-2-formyl-3-hydroxybenzoate minimizing the 6-bromo isomer.

1. Bromination (Critical Selectivity Step)

  • Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Br2 (1.05 eq), tert-Butylamine (0.1 eq, catalyst to improve regioselectivity) or AcOH.

  • Procedure: Dissolve ester in DCM/AcOH. Cool to 0°C. Add Br2 dropwise.

  • Checkpoint: Monitor by HPLC. The 4-bromo product (Target Precursor) usually elutes after the 6-bromo isomer on C18 columns due to the "para" bromine effect increasing lipophilicity slightly differently than the "ortho" bromine.

  • Purification: Recrystallize from MeOH/Water. The 4-bromo isomer crystallizes more readily. Do not proceed to formylation with a mixture.

2. Formylation (Duff Reaction or Mg-Mediated)

  • Method: MgCl2/Paraformaldehyde/Et3N (The "Mg-mediated ortho-formylation").

  • Rationale: This method is highly specific for positions ortho to the phenol. Since C4 is blocked by Bromine, formylation is forced to C2.

  • Procedure:

    • Suspend Methyl 4-bromo-3-hydroxybenzoate (pure) in MeCN.

    • Add MgCl2 (1.5 eq) and Et3N (3.75 eq). Stir 15 min (formation of Mg-phenoxide).

    • Add Paraformaldehyde (6.0 eq). Reflux for 4-6 hours.

    • Quench with 1N HCl. Extract with EtOAc.[2][3][4]

  • Yield: Typically 60-70%.

Protocol B: Separation of Isomers (If Mixture Occurs)

If the final product contains both isomers (Target and Isomer A):

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (90:10 to 80:20).

    • Order of Elution: The 6-bromo isomer (Isomer A) is often less polar and elutes first due to the steric shielding of the ester by the adjacent bromine and formyl groups. The Target (4-bromo) elutes second.

  • TLC Visualization:

    • Use FeCl3 stain (phenols turn violet/purple). Both spots will stain, but the Rf difference is usually ~0.1.

Reactivity Profile & Applications

Reaction TypeTarget Molecule OutcomeIsomer OutcomeConsequence of Impurity
Suzuki Coupling Coupling at C4 Coupling at C6 Regioisomer of the final drug; likely inactive or toxic.
Cyclization (Basic) Forms 7-bromo-isocoumarin Forms 5-bromo-isocoumarin Structural mismatch in the pharmacophore.
Schiff Base Reacts at C2-CHO Reacts at C2-CHO Both react, making separation downstream nearly impossible.

References

  • Vertex Pharmaceuticals Inc. (2023). Ikzf2 degraders and uses thereof. WO2023183540A1. (Describes the synthesis and NMR of the target molecule). Link

  • Tokyo University of Pharmacy and Life Sciences . (2018). Development of Efficient Synthesis of Polycyclic Aromatic Heterocyclic Compounds Oriented to Drug Discovery. (Provides NMR data for the 6-bromo isomer). 5

  • Cresp, T. M., et al. (1973).[6] Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols. Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on regioselectivity in salicylate systems). Link

  • University of California Santa Cruz . (2016). Total Synthesis and NMR-Based Mechanistic Elucidation. (Detailed protocols for separating brominated hydroxybenzoate isomers). Link

Sources

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